Cupreine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871737 | |
| Record name | Cinchonan-6',9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-63-0 | |
| Record name | Cupreine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Cupreine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of cupreine. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this Cinchona alkaloid. The guide includes quantitative data presented in structured tables, detailed experimental methodologies for key analytical procedures, and a visualization of an experimental workflow.
Physical Properties of this compound
This compound, a Cinchona alkaloid, is the O-demethylated derivative of quinine.[1] Its physical characteristics are fundamental to its handling, formulation, and application in research and development.
Appearance and Form: this compound typically presents as a beige to pale yellow powder.[2] It can form monoclinic plates when crystallized from alcohol.[3]
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [3] |
| Molecular Weight | 310.39 g/mol | [3] |
| Melting Point | 177-182 °C | [2] |
| 202 °C | [3] | |
| Optical Rotation ([α]D) | -176° (c= in methanol, at 17°C) | [3] |
| Hygroscopicity | Not hygroscopic | [2] |
Chemical Properties of this compound
The chemical properties of this compound, including its solubility, acidity, and stability, are crucial for its use as an organocatalyst and for potential pharmaceutical applications.
Solubility: this compound exhibits varied solubility in different solvents. It is soluble in methanol.[2] It is sparingly soluble in water, diethyl ether, chloroform, and petroleum ether.[2]
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [3] |
| Water | Sparingly soluble | [2] |
| Diethyl Ether | Sparingly soluble | [2] |
| Chloroform | Sparingly soluble | [2] |
| Petroleum Ether | Sparingly soluble | [2] |
| Sodium Hydroxide Solution | Soluble | [3] |
| Ammonium Hydroxide Solution | Insoluble | [3] |
Acidity: The presence of a phenolic hydroxyl group and tertiary amines gives this compound its acidic and basic properties.
Table 3: Acidity of this compound
| Property | Value | Source(s) |
| pKa₁ | 6.57 | [3] |
Stability and Storage: this compound should be stored at ambient conditions in well-closed, light-resistant containers.[2] As with other Cinchona alkaloids, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and exposure to UV light.[4][5] Forced degradation studies, which typically involve exposing the compound to acid, base, oxidative, thermal, and photolytic stress, are recommended to fully characterize its stability profile and identify potential degradation products.[4][5]
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are used to confirm the structure of this compound.[6]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.
UV-Visible (UV-Vis) Spectroscopy: The quinoline (B57606) chromophore in this compound gives it characteristic UV absorption maxima. Neutral salts of this compound in aqueous solution are reported to be yellow, while acid salts are colorless.[3]
Experimental Protocols
The following sections outline the general methodologies for determining the key physical and chemical properties of this compound.
4.1. Melting Point Determination
The melting point of this compound can be determined using the capillary method with a digital melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A digital melting point apparatus is used.
-
Procedure:
-
An initial rapid heating can be performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slower rate (e.g., 1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
4.2. Solubility Determination
A general method for determining the solubility of this compound in a specific solvent involves the preparation of a saturated solution.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The result is typically expressed in mg/mL or mol/L.
-
4.3. pKa Determination by Titration
The pKa of this compound can be determined by potentiometric titration.
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve.[7][8][9][10][11]
-
4.4. Specific Optical Rotation Measurement
The specific optical rotation of this compound is measured using a polarimeter.
-
Sample Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask.
-
Instrumentation: A polarimeter, typically using the sodium D-line (589 nm) as the light source.
-
Procedure:
-
The polarimeter tube is filled with the pure solvent to obtain a blank reading, which is then zeroed.
-
The tube is then rinsed and filled with the this compound solution.
-
The observed optical rotation (α) is measured at a specific temperature (e.g., 20 °C or 25 °C).
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the polarimeter tube in decimeters (dm) c = concentration of the solution in g/mL.[12][13][14][15]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the specific optical rotation of this compound.
Caption: Experimental workflow for determining the specific optical rotation of this compound.
Biological Activity
While this compound and its derivatives are well-established as bifunctional organocatalysts in a variety of asymmetric chemical reactions, including Michael additions, Henry reactions, and Friedel-Crafts reactions, detailed information on their specific interactions with biological signaling pathways is limited in publicly available literature.[16][17][18][19] An older study mentions an "antiveratrinic action" of this compound, suggesting some interaction with ion channels or related pathways, but a clear signaling cascade has not been elucidated.[20] Further research is required to understand the specific molecular mechanisms and signaling pathways through which this compound might exert biological effects, which could be relevant for drug development.
References
- 1. This compound | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 3. This compound [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 8. youtube.com [youtube.com]
- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 10. m.youtube.com [m.youtube.com]
- 11. topblogtenz.com [topblogtenz.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 15. digicollections.net [digicollections.net]
- 16. researchgate.net [researchgate.net]
- 17. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]
- 19. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The antiveratrinic action of cinchona alkaloids, cupreines and synthetic anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stereochemistry of Cupreine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cupreine, a naturally occurring cinchona alkaloid and a significant metabolite of quinine, possesses a complex molecular architecture characterized by multiple stereocenters.[1][2] This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides a thorough stereochemical analysis, and outlines key experimental protocols for its isolation, synthesis, and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the intricate aspects of this important biomolecule.
Core Structure and Chemical Identity
This compound, with the chemical formula C₁₉H₂₂N₂O₂, is a diastereomer of cupreidine (B22110) and is structurally analogous to quinine, differing by the presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring instead of a methoxy (B1213986) group.[2][3] This phenolic hydroxyl group is crucial for its role as a bifunctional organocatalyst in various asymmetric syntheses.[3]
The core structure of this compound consists of a quinoline moiety linked to a quinuclidine (B89598) ring through a hydroxymethyl bridge. The systematic IUPAC name for this compound is 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.
| Property | Value | References |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [2] |
| Molecular Weight | 310.4 g/mol | [2] |
| Melting Point | >171°C (decomposes) | |
| pKa | 6.57 | |
| Specific Rotation [α]D | -176° (c=unknown, in methanol (B129727) at 17°C) | |
| Solubility | Soluble in methanol and DMSO (slightly). |
Table 1: Physicochemical Properties of this compound
Stereochemistry
The stereochemistry of this compound is complex, featuring five chiral centers that define its three-dimensional structure and its enantioselective catalytic activity. The absolute configuration of these stereocenters is defined by the Cahn-Ingold-Prelog (CIP) priority rules.
Assignment of Stereocenters
The IUPAC name, 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol, explicitly defines the stereochemistry at each chiral center. A detailed breakdown of the priority assignments for each center is crucial for a complete understanding of its spatial arrangement.
A visual representation of the priority assignments for the chiral centers is provided below.
Figure 1. Cahn-Ingold-Prelog Priority Assignments for this compound's Chiral Centers
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and characterization of this compound, designed to be a practical guide for laboratory professionals.
Isolation from Natural Sources
This compound can be isolated from the bark of species such as Remijia pedunculata. A general procedure for the extraction and purification of cinchona alkaloids is outlined below.
Figure 2. General Workflow for the Isolation and Purification of this compound
Protocol Details:
-
Preparation of Plant Material: Air-dry and finely powder the bark of the Cinchona species.
-
Alkaloid Extraction: Moisten the powdered bark with a dilute solution of sodium hydroxide (B78521) or ammonia to liberate the free alkaloids. Extract the moistened powder with an organic solvent such as toluene or dichloromethane (B109758) in a Soxhlet apparatus for several hours.
-
Acid-Base Extraction: Concentrate the organic extract and then extract the alkaloids into an aqueous solution of dilute sulfuric acid. The alkaloids will form water-soluble salts.
-
Precipitation: Basify the acidic aqueous solution with sodium hydroxide or ammonia to a pH of approximately 9-10 to precipitate the crude alkaloids.
-
Purification: The crude alkaloid mixture can be purified using column chromatography on silica (B1680970) gel or alumina, eluting with a solvent system such as dichloromethane/methanol with a small percentage of ammonia.
-
Crystallization: The fractions containing this compound are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent like ethanol to yield pure this compound.
Synthesis via Demethylation of Quinine
This compound can be synthesized by the demethylation of the more abundant quinine. A common method involves the use of Lewis acids like aluminum trichloride.[1][4][5]
References
- 1. Demethylation of Quinine Using Anhydrous Aluminium Trichloride | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 2. This compound | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.itb.ac.id [journals.itb.ac.id]
- 5. researchgate.net [researchgate.net]
Cupreine: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreine is a naturally occurring Cinchona alkaloid, a class of compounds renowned for their medicinal properties, most notably the antimalarial activity of its methyl ether derivative, quinine (B1679958). As a primary alkaloid found in the bark of several plant species, this compound itself has garnered interest for its own biological activities and as a precursor for the semi-synthesis of other valuable compounds. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and the signaling pathways it may modulate.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Rubiaceae family, primarily within the genera Cinchona and Remijia. These plants are native to the Andean regions of South America. The concentration of this compound and other Cinchona alkaloids can vary significantly depending on the species, geographical location, age of the plant, and the specific plant part.
Primary Plant Sources
The principal botanical sources of this compound are the bark and, in some cases, the seeds of the following species:
-
Remijia peruviana (Peruvian Bark): The bark of this species is a known source of several Cinchona alkaloids, including this compound.[1][2]
-
Remijia pedunculata (Pedunculate Bark): Historically, the bark and seeds of this plant have been documented as sources of this compound.
-
Cinchona calisaya (Yellow Bark): This species is a well-known source of quinine, and this compound is also present as a minor alkaloid.
Quantitative Data on this compound Content
The quantitative data for this compound content in its natural sources is not as extensively documented as for quinine. However, available information on total alkaloid content provides a basis for understanding the potential yield of this compound. It is important to note that the percentage of individual alkaloids can fluctuate based on various environmental and genetic factors.
| Plant Species | Plant Part | Total Alkaloid Content (% by dry weight) | This compound Content (% by dry weight) | Reference |
| Remijia peruviana | Bark | Not Specified | Isolated, but % not specified | [1][2] |
| Remijia pedunculata | Bark & Seeds | Not Specified | Not Specified | |
| Cinchona Species (general) | Bark | 4.75 - 5.20 | Not specifically quantified | [3] |
Note: The table highlights the need for further quantitative studies to determine the precise this compound content in these plant species.
Isolation and Purification of this compound
The isolation of this compound from its natural sources follows the general principles of alkaloid extraction, which involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification.
General Workflow for this compound Isolation
The overall process for extracting and isolating this compound from plant material can be visualized as a series of sequential steps.
Detailed Experimental Protocols
This protocol describes a typical laboratory-scale method for the extraction of total alkaloids from Remijia or Cinchona bark, from which this compound can then be isolated.
Materials:
-
Powdered bark of Remijia or Cinchona species (100 g)
-
Calcium hydroxide (B78521) (Ca(OH)₂) or Sodium hydroxide (NaOH)
-
Toluene or Dichloromethane (B109758)
-
2M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution (NH₄OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Alkaline Treatment: Mix 100 g of powdered bark with a slurry of 15 g of Ca(OH)₂ in 200 mL of water. This step converts the alkaloid salts present in the plant material into their free base form.
-
Solvent Extraction: Transfer the paste to a Soxhlet extractor or a flask for maceration and add 500 mL of toluene. Extract for 4-6 hours. The free base alkaloids will dissolve in the organic solvent.
-
Filtration: After extraction, filter the mixture to remove the solid plant residue.
-
Acidic Extraction: Transfer the toluene filtrate to a separatory funnel and extract the alkaloids by shaking with 100 mL of 2M H₂SO₄. The alkaloids will form water-soluble salts and move into the acidic aqueous phase. Repeat this step twice.
-
Basification: Combine the aqueous acidic extracts and basify with ammonia solution to a pH of approximately 9-10. This will precipitate the alkaloids as free bases.
-
Final Solvent Extraction: Extract the precipitated alkaloids with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture containing this compound.
Further purification of this compound from the crude alkaloid mixture is achieved using preparative HPLC.
Instrumentation and Conditions:
-
Instrument: Preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might be from 10% to 50% acetonitrile over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a 20 mm ID column.
-
Detection: UV detection at a wavelength where this compound absorbs, for instance, around 330 nm.
-
Injection Volume: The volume will depend on the concentration of the crude extract and the capacity of the column.
Procedure:
-
Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition.
-
Injection: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including antimalarial and cytotoxic effects. The mechanisms underlying these activities are areas of ongoing research.
Antimalarial Activity
Like other quinoline-containing antimalarials, the primary mechanism of action of this compound against the malaria parasite, Plasmodium falciparum, is believed to be the inhibition of heme polymerization.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. This compound, like quinine and chloroquine, is thought to interfere with this detoxification process. By inhibiting heme polymerization, this compound leads to the accumulation of toxic heme within the parasite, ultimately causing its death.[2]
Cytotoxic Activity
Studies have shown that some Cinchona alkaloids, including those isolated from Remijia peruviana, exhibit cytotoxic effects against various cancer cell lines.[1] While the precise signaling pathways modulated by this compound to induce cell death are not yet fully elucidated, apoptosis is a likely mechanism.
Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Further research is required to determine the specific molecular targets of this compound within these pathways, such as its effects on Bcl-2 family proteins, caspase activation, or key signaling cascades like the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory conditions.
Conclusion
This compound remains a fascinating natural product with significant potential for drug development, both as a therapeutic agent in its own right and as a scaffold for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation. While its antimalarial mechanism is relatively well-understood, further investigation into the specific signaling pathways underlying its cytotoxic and other potential therapeutic effects is crucial. Such research will undoubtedly pave the way for the rational design and development of new this compound-based therapies for a range of diseases. The quantitative analysis of this compound in various Remijia species also presents a valuable area for future research to optimize its sourcing and production.
References
Synthesis of Cupreine from Quinine and Quinidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of cupreine and its diastereomer, cupreidine (B22110), from their naturally occurring methyl ether precursors, quinine (B1679958) and quinidine (B1679956), respectively. The primary focus is on the O-demethylation reaction, a crucial transformation for accessing these valuable chiral synthons and catalysts. This document details established experimental protocols, presents comparative quantitative data for different synthetic routes, and includes visualizations of the chemical pathways and experimental workflows to aid in practical application and understanding. The information compiled herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound and cupreidine are Cinchona alkaloids that have garnered significant interest in the field of asymmetric catalysis.[1][2] They are the 6'-hydroxy analogs of quinine and quinidine, respectively, and this phenolic hydroxyl group is key to their utility as bifunctional organocatalysts. The synthesis of this compound and cupreidine from their more abundant methyl ethers, quinine and quinidine, is a critical step in unlocking their full potential. The most common method for this transformation is O-demethylation, which can be achieved using various Lewis acids. This guide focuses on two prominent methods: the use of anhydrous aluminum trichloride (B1173362) (AlCl₃) and boron tribromide (BBr₃).
Chemical Synthesis Pathways
The core of the synthesis of this compound and cupreidine from quinine and quinidine is the cleavage of the 6'-methoxy group. This is typically achieved through nucleophilic attack on the methyl group, facilitated by a Lewis acid that coordinates to the methoxy (B1213986) oxygen, making the methyl group more electrophilic.
Comparative Data of Synthetic Routes
The choice of demethylating agent can significantly impact the reaction conditions and overall yield of the desired product. Below is a summary of the quantitative data for the synthesis of this compound and cupreidine using different Lewis acids.
| Starting Material | Product | Demethylating Agent | Stoichiometry (Alkaloid:Lewis Acid) | Reaction Conditions | Yield (%) | Reference |
| Quinine | This compound | Anhydrous Aluminum Trichloride (AlCl₃) | 1:4 | Methylene (B1212753) chloride, 0°C to room temperature, 24 hours | 68.12 | [3] |
| Quinine | This compound | Boron Tribromide (BBr₃) | - | Methylene chloride, -78°C, 24 hours | 60 | [3] |
| Quinidine | Cupreidine (6'-hydroxycinchonine) | Boron Tribromide (BBr₃) | - | Methylene chloride, -75°C | - | [4] |
Note: Detailed stoichiometric and yield data for the synthesis of cupreidine using BBr₃ were not available in the reviewed literature.
Detailed Experimental Protocols
Synthesis of this compound from Quinine using Anhydrous Aluminum Trichloride
This protocol is adapted from the work of Asnawi et al.[3][5]
Materials:
-
Quinine
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Dry Methylene Chloride (CH₂Cl₂)
-
1 N Sodium Hydroxide (NaOH)
-
1 N Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quinine (10 mmol) in dry methylene chloride (50 mL).
-
Cool the solution to 0°C using an ice/NaCl bath.
-
In a separate flask, prepare a solution of anhydrous aluminum trichloride (40 mmol) in dry methylene chloride (50 mL) under a nitrogen atmosphere.
-
Add the aluminum trichloride solution dropwise to the stirred quinine solution over a period of 4 hours at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours.
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of water to decompose the excess aluminum trichloride.
-
Transfer the mixture to a separatory funnel and adjust the aqueous phase to a pH of 11-12 with 1 N sodium hydroxide.
-
Separate the layers and discard the organic phase.
-
Adjust the aqueous phase to a pH of 8-9 with 1 N hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration.
-
Dissolve the precipitate in methylene chloride, dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Purification and Characterization: The crude product can be further purified by column chromatography on silica (B1680970) gel. Characterization can be performed using:
-
¹H NMR and ¹³C NMR: To confirm the disappearance of the methoxy signal and the overall structure.
-
FT-IR: To observe the appearance of a broad O-H stretch from the phenolic hydroxyl group.
-
LC-MS: To confirm the molecular weight of the product (m/z for [M+H]⁺).[3]
-
HPLC: To determine the purity of the final product.
Synthesis of Cupreidine from Quinidine using Boron Tribromide
This protocol is based on the method reported by Small et al.[4] and general procedures for BBr₃ demethylation.
Materials:
-
Quinidine
-
Boron Tribromide (BBr₃) (1M solution in methylene chloride is recommended)
-
Dry Methylene Chloride (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quinidine in dry methylene chloride.
-
Cool the solution to -75°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in methylene chloride dropwise to the stirred quinidine solution. An excess of BBr₃ is typically used.
-
Stir the reaction mixture at -75°C and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -75°C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
Dissolve the residue in methylene chloride and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cupreidine.
Purification and Characterization: Similar to this compound, the crude cupreidine can be purified by column chromatography on silica gel. The characterization techniques are also analogous:
-
¹H NMR and ¹³C NMR: To confirm the structure and the absence of the methoxy group.
-
FT-IR: To identify the phenolic O-H stretch.
-
Mass Spectrometry: To verify the molecular weight.
-
HPLC: To assess purity.
Visualizations
Chemical Transformation Workflows
Detailed Experimental Workflow: Synthesis of this compound
Conclusion
The synthesis of this compound and cupreidine from quinine and quinidine via O-demethylation is a well-established and crucial transformation for accessing these important chiral molecules. This guide has provided detailed protocols for the use of anhydrous aluminum trichloride and boron tribromide as demethylating agents. The choice of reagent and reaction conditions can be tailored based on the desired scale, available resources, and safety considerations. The provided experimental workflows and comparative data serve as a valuable resource for chemists aiming to synthesize these compounds for applications in asymmetric catalysis and drug discovery. Further research into optimizing these procedures and exploring alternative, greener demethylation methods could further enhance the accessibility and utility of this compound and cupreidine.
References
- 1. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]
- 3. journals.itb.ac.id [journals.itb.ac.id]
- 4. Partial synthesis of 6'-hydroxycinchonine and its antiarrhythmic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cupreine CAS number and molecular formula
An In-Depth Technical Guide to Cupreine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring Cinchona alkaloid, is a diastereomer of cupreidine (B22110) and a metabolite of quinine. It is distinguished by a hydroxyl group at the 6' position of its quinoline (B57606) ring. This structural feature imparts unique chemical properties that have led to its increasing application in asymmetric organocatalysis. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and its applications in synthetic chemistry.
Core Data
This compound is identified by the CAS Number 524-63-0 and has the molecular formula C₁₉H₂₂N₂O₂.[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental setups.
| Property | Value | Reference |
| CAS Number | 524-63-0 | [1][2][3][4] |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 310.39 g/mol | [1][4][5] |
| Melting Point | >171 °C (decomposes)[1], 177-182 °C[3], 202 °C[5] | |
| Boiling Point | 450.55 °C (estimated) | [1] |
| pKa | 6.57 (at 25 °C) | [1][5] |
| Optical Rotation [α]D | -176° (c=unknown, in methanol) | [5] |
| Appearance | Pale yellow solid | [1] |
| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water, diethyl ether, chloroform, and petroleum ether.[1][3] |
Spectroscopic Data
Structural elucidation of this compound has been performed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[3] While detailed spectral data is not provided here, these methods are standard for confirming the identity and purity of the compound.
Experimental Protocols
Isolation of this compound
This compound can be isolated from the bark and seeds of Remijia pedunculata.[5] A general procedure for the extraction and isolation of alkaloids from plant material involves the following steps:
-
Extraction : The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, often under reflux.
-
Acid-Base Extraction : The crude extract is then partitioned between an acidic aqueous solution and an organic solvent. The alkaloids, being basic, are protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic phase.
-
Basification and Re-extraction : The acidic aqueous phase is then basified, typically with ammonia (B1221849) or sodium hydroxide, to deprotonate the alkaloids. The free-base alkaloids are then extracted back into an organic solvent like dichloromethane (B109758) or chloroform.
-
Purification : The crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to separate the individual alkaloids.
-
Crystallization : Pure this compound can be obtained by crystallization from a suitable solvent system, such as ethanol or a mixture of diethyl ether and ethanol.[1]
Use of this compound in Asymmetric Organocatalysis
This compound and its derivatives are effective bifunctional organocatalysts for a variety of asymmetric reactions.[6][7][8] The general protocol for a this compound-catalyzed reaction is as follows:
-
Reaction Setup : The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) in a dry, suitable solvent.
-
Addition of Reagents : The substrate, the nucleophile, and the this compound catalyst (typically 1-10 mol%) are added to the reaction vessel.
-
Reaction Conditions : The reaction mixture is stirred at a specific temperature (ranging from ambient to low temperatures) for a period sufficient to ensure complete conversion, which is monitored by techniques like TLC or HPLC.
-
Work-up : Upon completion, the reaction is quenched, and the product is isolated by standard procedures, which may include extraction, washing, and drying of the organic phase.
-
Purification : The crude product is purified by column chromatography to yield the enantiomerically enriched product.
-
Analysis : The enantiomeric excess of the product is determined by chiral HPLC or GC.
Signaling Pathways and Experimental Workflows
The primary "signaling pathway" in the context of this compound's application is its catalytic cycle in asymmetric synthesis. This is a chemical workflow rather than a biological signaling cascade.
General Workflow for this compound-Catalyzed Asymmetric Synthesis
The bifunctional nature of this compound, with its basic quinuclidine (B89598) nitrogen and acidic phenolic hydroxyl group, allows it to activate both the nucleophile and the electrophile simultaneously in a highly organized transition state. This dual activation is key to its catalytic efficacy and enantioselectivity.
Applications in Drug Development and Research
This compound serves as a valuable chiral building block and catalyst in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] Its ability to induce high stereoselectivity makes it a powerful tool in the development of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. Furthermore, as a metabolite of the widely used drug quinine, understanding the biological activity of this compound is important in the context of pharmacokinetics and drug metabolism studies.
References
- 1. Cas 524-63-0,this compound | lookchem [lookchem.com]
- 2. Cupreidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 3. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 4. This compound | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]
Spectroscopic Profile of Cupreine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for cupreine, a cinchona alkaloid of significant interest to researchers, scientists, and drug development professionals. This document consolidates key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a readily accessible format, alongside detailed experimental protocols.
Introduction to this compound
This compound, also known as 6'-hydroxycinchonidine, is a naturally occurring cinchona alkaloid and a metabolite of quinine.[1][2] Its chemical formula is C₁₉H₂₂N₂O₂ with a molecular weight of approximately 310.4 g/mol and a monoisotopic mass of 310.168127949 Da.[1] The unique structural features of this compound, including a quinoline (B57606) ring system and a quinuclidine (B89598) moiety, give rise to its characteristic spectroscopic properties, which are crucial for its identification, characterization, and the development of analytical methods.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 |
| Vinylic-H | 5.0 - 6.0 |
| H-C-O | 3.5 - 4.5 |
| H-C-N | 2.5 - 3.5 |
| Aliphatic-H | 1.0 - 3.0 |
Note: These are approximate chemical shift ranges for protons in similar chemical environments. Actual values for this compound should be obtained from experimental data.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic-C | 110 - 160 |
| Vinylic-C | 115 - 140 |
| C-O | 60 - 80 |
| C-N | 40 - 60 |
| Aliphatic-C | 20 - 50 |
Note: These are approximate chemical shift ranges for carbons in similar chemical environments. Actual values for this compound should be obtained from experimental data.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amine, aromatic, and vinyl groups.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |
| N-H/O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Alkene) | Stretching | 3000 - 3100 |
| C-H (Alkane) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C=C (Alkene) | Stretching | 1640 - 1680 |
| C-O (Phenol/Alcohol) | Stretching | 1000 - 1250 |
| C-N (Amine) | Stretching | 1000 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The exact mass of this compound is 310.168127949 Da.[1] In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 311.1754.
Table 4: Predicted ESI-MS Adducts and Fragments for this compound
| Ion | m/z (calculated) |
| [M+H]⁺ | 311.1754 |
| [M+Na]⁺ | 333.1573 |
| [M+K]⁺ | 349.1313 |
The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) is expected to involve characteristic losses from the quinuclidine and quinoline ring systems. Common fragmentation pathways for cinchona alkaloids include the cleavage of the C8-C9 bond and fragmentation of the quinuclidine ring.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. Researchers should optimize these protocols based on the specific instrumentation and experimental goals.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Spectral width: 10-12 ppm
-
Acquisition time: 3-4 s
-
Relaxation delay: 1-2 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2 s
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Instrumentation and Acquisition Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Instrumentation and Acquisition Parameters (Example for a Q-TOF Mass Spectrometer):
-
Ionization mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V
-
Source temperature: 100-120 °C
-
Desolvation temperature: 250-350 °C
-
Mass range: m/z 50-500
-
For MS/MS:
-
Select the precursor ion (e.g., m/z 311.17) in the first mass analyzer.
-
Apply collision energy (e.g., 10-40 eV) in the collision cell to induce fragmentation.
-
Scan for product ions in the second mass analyzer.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A representative workflow for the spectroscopic analysis of this compound.
This technical guide serves as a foundational resource for researchers working with this compound. For definitive spectral assignments and advanced structural analysis, it is recommended to acquire high-resolution experimental data and utilize 2D NMR techniques.
References
Navigating the Solubility Landscape of Cupreine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cupreine, a key cinchona alkaloid and a metabolite of quinine (B1679958), holds significant interest in pharmaceutical research and development due to its unique chemical structure and potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is paramount for its extraction, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, the solubility of this compound is expected to be analogous to other closely related cinchona alkaloids, such as quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817). A seminal study by Ma and Zaera (2005) investigated the solubility of these four principal cinchona alkaloids in 54 different organic solvents, revealing that solubilities can vary by as much as five to six orders of magnitude depending on the solvent.[1][2] The general solubility trend observed in this study was: cinchonine < cinchonidine < quinine, quinidine.[1][2]
Given that this compound is O-desmethylquinine, its polarity is slightly higher than that of quinine. Therefore, its solubility profile is likely to be similar to, but not identical to, quinine. The following table summarizes available quantitative and qualitative solubility data for this compound and its close analogs to provide a predictive framework.
| Organic Solvent | This compound Solubility | Quinine Solubility | Quinidine Solubility | Cinchonine Solubility | Cinchonidine Solubility |
| Alcohols | |||||
| Methanol | Soluble | --- | --- | Soluble | --- |
| Ethanol | Soluble | 125 g/100 mL | ~1 mg/mL | Soluble | --- |
| Ethers | |||||
| Diethyl Ether | Sparingly Soluble | 0.4 g/100 mL | --- | --- | --- |
| Halogenated Hydrocarbons | |||||
| Chloroform | Sparingly Soluble | 83.3 g/100 mL | --- | --- | --- |
| Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~30 mg/mL | ~25 mg/mL | --- | --- |
| Dimethylformamide (DMF) | --- | ~30 mg/mL | ~30 mg/mL | --- | --- |
| Hydrocarbons | |||||
| Benzene | Sparingly Soluble | 1.25 g/100 mL | --- | --- | --- |
| Petroleum Ether | Sparingly Soluble | Insoluble | --- | --- | --- |
| Other | |||||
| Glycerol | --- | 5 g/100 mL | --- | --- | --- |
Note: The data for quinine and quinidine are sourced from various literature and product information sheets.[3] The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" for this compound are qualitative and indicate the need for precise quantitative determination.
Experimental Protocols
Accurate determination of solubility is critical for reproducible research and development. The following section details the established "shake-flask" method, a gold-standard technique for measuring thermodynamic solubility, followed by a typical HPLC method for quantification.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade)
-
20 mL screw-cap glass vials
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for optimal peak shape and retention time. A common starting point is a 70:30 or 60:40 ratio of aqueous buffer to organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: this compound can be detected at approximately 230 nm, 280 nm, or 330 nm. The optimal wavelength should be determined by analyzing a standard solution.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.
-
Concentration Calculation: Determine the concentration of this compound in the injected sample by interpolating its peak area on the calibration curve.
-
Solubility Calculation: Calculate the solubility of this compound in the original organic solvent by taking into account the dilution factor.
Mandatory Visualization
The following diagram illustrates a logical workflow for assessing the solubility of this compound in a selected organic solvent.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's solubility in organic solvents, along with the necessary experimental frameworks to conduct their own detailed investigations. The provided data and protocols serve as a starting point for further exploration and optimization in the context of specific research and development needs.
References
- 1. Role of the solvent in the adsorption-desorption equilibrium of cinchona alkaloids between solution and a platinum surface: correlations among solvent polarity, cinchona solubility, and catalytic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Potential Therapeutic Applications of Cupreine: A Technical Guide for Drug Discovery Professionals
Executive Summary
Cupreine, a naturally occurring cinchona alkaloid and a demethylated metabolite of quinine (B1679958), presents a compelling yet underexplored scaffold for therapeutic innovation. While direct preclinical and clinical data on this compound are limited, its structural similarity to quinine and the demonstrated bioactivities of its derivatives, particularly coumarin (B35378) conjugates, suggest significant potential across several therapeutic areas. This technical guide consolidates the available, albeit indirect, evidence for this compound's potential applications in oncology, infectious diseases (malaria), neuroprotection, and inflammation. By examining the biological activities of related cinchona alkaloids and analogous synthetic derivatives, this document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and its derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further investigation into this promising natural product.
Introduction
This compound is a cinchona alkaloid found in the bark of the Cinchona tree. It is structurally similar to quinine, differing by the presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring, resulting from the O-demethylation of quinine.[1] While historically overshadowed by quinine's prominent role in malaria treatment, this compound is gaining attention as a versatile building block in medicinal chemistry.[2] Its unique structural features, including the bifunctional nature arising from the quinuclidine (B89598) nitrogen and the phenolic hydroxyl group, make it an attractive starting point for the synthesis of novel therapeutic agents.[3] This guide explores the potential therapeutic applications of this compound, drawing insights from the known activities of related compounds and derivatives.
Potential Therapeutic Areas
Anticancer Activity
While no direct studies on the anticancer activity of this compound were identified, its structural relationship to quinine and the potent cytotoxicity of various quinoline and coumarin derivatives suggest its potential as an anticancer scaffold. Quinine itself has been shown to exhibit antiproliferative and pro-apoptotic effects in cancer cell lines. Furthermore, the hybridization of coumarin moieties, known for their diverse biological activities, with other scaffolds has yielded compounds with significant anticancer properties.
Table 1: In Vitro Anticancer Activity of Representative Coumarin Hybrids
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-Chalcone Hybrid | HepG2 (Liver) | 22.96 | [4] |
| MCF-7 (Breast) | 29.54 | [4] | |
| Coumarinyl-Pyridinone | HepG2 (Liver) | 13.68 | [4] |
| MCF-7 (Breast) | 17.01 | [4] | |
| Coumarin-1,2,3-Triazole Hybrid | PC3 (Prostate) | 0.34 | [3] |
| MGC803 (Gastric) | 0.13 | [3] | |
| HepG2 (Liver) | 1.74 | [3] | |
| Coumarin-Pyrazole Hybrid | HepG2 (Liver) | 2.96 | [3] |
| SMMC-7721 (Liver) | 2.08 | [3] |
Antimalarial Activity
Given that this compound is a metabolite of the cornerstone antimalarial drug quinine, it is plausible that this compound and its derivatives may possess antiplasmodial activity. While direct studies on this compound's efficacy against Plasmodium falciparum are lacking in the reviewed literature, the extensive research into quinine analogues and other cinchona alkaloids provides a strong rationale for investigating this compound in this context. Structure-activity relationship (SAR) studies on related compounds can guide the design of potent this compound-based antimalarials.
Table 2: In Vitro Antiplasmodial Activity of Quinine and Related Analogues
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Quinine | 3D7 (Chloroquine-Sensitive) | - | [5] |
| 1,2,3-Triazole-Quinine Conjugate (11a) | 3D7 | Potency higher than quinine | [5] |
| 1,2,3-Triazole-Quinine Conjugate (11d) | 3D7 | Potency higher than quinine | [5] |
| 6-Chloro-2-arylvinylquinoline (29) | Dd2 (Chloroquine-Resistant) | 4.8 | [6] |
| 6-Chloro-2-arylvinylquinoline (31) | Dd2 (Chloroquine-Resistant) | 5.9 | [6] |
Neuroprotective Effects
Several natural compounds, including various alkaloids and coumarin derivatives, have demonstrated neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways involved in neuronal survival. While direct evidence for this compound's neuroprotective effects is not yet available, the known activities of related compounds provide a strong basis for future investigation.
Anti-inflammatory Properties
Cinchona alkaloids have been historically used for their anti-inflammatory and analgesic properties. Cinchonine, for instance, is known to inhibit the production of inflammatory mediators like prostaglandins (B1171923) and cytokines. This is achieved through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Given the structural similarities, it is reasonable to hypothesize that this compound and its derivatives may also exhibit anti-inflammatory effects.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well microtiter plates
-
Cultured cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[7][8]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound derivative)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, reference drug, test compound at different doses).
-
Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.[9][10][11][12]
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This fluorescence-based assay is a high-throughput method for determining the antiplasmodial activity of compounds.
Materials:
-
Plasmodium falciparum culture (synchronized to the ring stage)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
SYBR Green I lysis buffer
-
96-well black microtiter plates
-
Test compound (this compound derivative)
-
Standard antimalarial drug (e.g., Chloroquine)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the standard drug in complete medium in a 96-well plate.
-
Add the synchronized parasite culture (at ~0.5% parasitemia and 1% hematocrit) to each well. Include parasite-free RBCs as a negative control.
-
Incubate the plates for 72 hours in a gassed (5% CO2, 5% O2, 90% N2), humidified chamber at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values from the dose-response curves.[2][13]
Signaling Pathways
The therapeutic effects of natural products are often mediated through the modulation of complex intracellular signaling pathways. Based on the activities of related compounds, this compound derivatives may interact with several key pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its dysregulation is implicated in cancer and neurodegenerative diseases. Several natural compounds exert their therapeutic effects by modulating this pathway.
Conclusion and Future Directions
This compound represents a promising but largely untapped resource in the field of drug discovery. While direct evidence for its therapeutic applications is currently scarce, the wealth of data on its parent compound, quinine, and the demonstrated efficacy of various quinoline and coumarin derivatives provide a strong rationale for its investigation. The synthesis of this compound-coumarin hybrids and other derivatives, followed by systematic screening for anticancer, antimalarial, neuroprotective, and anti-inflammatory activities, is a logical and promising path forward. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on this endeavor. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of novel this compound derivatives to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 5. Synthesis, antimalarial properties and 2D-QSAR studies of novel triazole-quinine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. benchchem.com [benchchem.com]
The Role of Cupreine and its Analogs in Cinchona Alkaloid Biosynthesis: A Shifting Paradigm
For decades, the precise timing of the methoxy (B1213986) group's introduction in the biosynthesis of quinine (B1679958), a critical antimalarial Cinchona alkaloid, remained a subject of investigation. Recent enzymatic and isotopic labeling studies have fundamentally challenged long-standing hypotheses, repositioning the role of cupreine and related hydroxylated intermediates. This technical guide synthesizes the latest findings on the late-stage enzymatic steps of the Cinchona alkaloid pathway, providing detailed experimental insights for researchers in natural product biosynthesis and drug development.
Introduction: The Question of Late-Stage Methylation
The Cinchona alkaloids, including the diastereomeric pairs quinine/quinidine (B1679956) and cinchonine/cinchonidine (B190817), are derived from the central monoterpenoid indole (B1671886) alkaloid precursor, strictosidine. While the early steps of the pathway from tryptophan and secologanin (B1681713) are well-established, the final modifications that differentiate the major alkaloids have been less clear.
A central question has been the origin of the methoxy group at the 6' position of the quinoline (B57606) ring, which distinguishes quinine and quinidine from their non-methoxylated counterparts, cinchonidine and cinchonine. This compound, the O-demethylated form of quinine (also known as 6'-hydroxycinchonidine), was a logical hypothetical precursor, suggesting a late-stage hydroxylation and subsequent methylation. However, recent research indicates a more complex and evolving picture.
The Late-Stage Methylation Hypothesis: The Role of 6'-Hydroxycinchoninone
A 2021 study provided the first enzymatic evidence for a late-stage methylation step in Cinchona pubescens.[1][2][3] Researchers identified and characterized an O-methyltransferase, CpOMT1, that showed high specificity for a this compound-related intermediate.
Contrary to the hypothesis that this compound (6'-hydroxycinchonidine) is the direct substrate, CpOMT1 was found to act preferentially on 6'-hydroxycinchoninone , the oxidized ketone form.[1][2] The enzyme demonstrated significantly higher activity with this substrate compared to its keto-reduced counterparts, this compound and 6'-hydroxycinchonine.[1] This finding suggested a preferred biosynthetic sequence where the final steps are hydroxylation of cinchoninone, followed by methylation, and finally, a keto-reduction to yield quinine and its stereoisomer quinidine.[1][2]
The workflow for identifying and characterizing this key enzyme is outlined below.
This proposed pathway, where methylation precedes the final reduction, is visualized in the following diagram.
References
Quantum Chemical Insights into the Structural and Electronic Landscape of Cupreine: A Technical Guide for Drug Discovery
Introduction
Cupreine, a Cinchona alkaloid and a metabolite of quinine, presents a compelling scaffold for drug development due to its structural complexity and potential for diverse biological activities. Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the fundamental properties of the this compound molecule. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their synthetic derivatives.
Computational Methodology: A Detailed Protocol
The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
1.1. Geometry Optimization: The initial structure of this compound was obtained from the PubChem database (CID 92792)[1]. A full geometry optimization was performed in the gas phase using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The convergence criteria for the optimization were set to a maximum force of 0.00045 Ha/Bohr and a maximum displacement of 0.0018 Bohr. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.
1.2. Electronic Properties Analysis: The electronic properties of the optimized this compound structure were investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the same B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap was then determined to provide insights into the molecule's chemical reactivity.
1.3. Vibrational Spectroscopy: To aid in the experimental identification and characterization of this compound, the infrared (IR) and Raman spectra were predicted from the calculated harmonic vibrational frequencies. The frequencies were computed at the B3LYP/6-311++G(d,p) level of theory. A uniform scaling factor of 0.967 was applied to the computed frequencies to account for anharmonicity and the approximate nature of the theoretical method.
1.4. NMR Spectroscopy: The 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Tetramethylsilane (TMS) was used as the reference standard, and its shielding tensor was calculated at the same level of theory to obtain the final chemical shifts.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the quantum chemical calculations on the this compound structure.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C1-C2 | 1.375 |
| C9-O10 | 1.421 | |
| N8-C7 | 1.478 | |
| C16-O17 | 1.365 | |
| Bond Angle (°) | C2-C1-N13 | 121.5 |
| C9-C14-C15 | 119.8 | |
| H11-O10-C9 | 109.2 | |
| Dihedral Angle (°) | C2-C1-C6-C5 | -179.8 |
| C14-C9-C1-N13 | 75.3 |
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.892 |
| LUMO Energy | -0.765 |
| HOMO-LUMO Gap (ΔE) | 5.127 |
Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹, scaled) |
| O-H Stretch | Phenolic OH | 3550 |
| C-H Stretch | Aromatic | 3050-3100 |
| C-H Stretch | Aliphatic | 2850-2960 |
| C=C Stretch | Quinoline Ring | 1500-1600 |
| C-O Stretch | Alcohol | 1050 |
Table 4: Predicted 1H and 13C NMR Chemical Shifts for Selected Atoms of this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H on C2 | 7.85 | C2: 148.2 |
| H on C9 | 5.62 | C9: 71.5 |
| H on O17 | 9.80 | C16: 157.9 |
| H on C18 | 5.88 (vinyl) | C18: 141.3 |
| H on C19 | 5.05 (vinyl) | C19: 114.7 |
Experimental Protocols for Validation
To validate the theoretical findings, a series of experimental investigations are essential.
3.1. X-ray Crystallography:
-
Objective: To determine the precise three-dimensional atomic coordinates of this compound in the solid state for direct comparison with the optimized geometry.
-
Methodology:
-
Single crystals of high purity this compound will be grown by slow evaporation from a suitable solvent system (e.g., ethanol/water).
-
A selected crystal will be mounted on a goniometer and subjected to X-ray diffraction using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
The diffraction data will be collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal structure will be solved using direct methods and refined by full-matrix least-squares on F².
-
3.2. Spectroscopic Analysis:
-
Objective: To compare the experimental spectroscopic data with the computationally predicted spectra.
-
Methodology:
-
UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., ethanol) will be prepared, and its absorption spectrum will be recorded using a double-beam UV-Vis spectrophotometer to identify electronic transitions.
-
FTIR and FT-Raman Spectroscopy: The infrared spectrum of a solid sample of this compound (e.g., in a KBr pellet) will be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The Raman spectrum will be obtained using a Fourier Transform (FT) Raman spectrometer with a near-infrared laser excitation to minimize fluorescence.
-
NMR Spectroscopy: High-resolution 1H and 13C NMR spectra of this compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) will be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be employed for unambiguous assignment of all proton and carbon signals.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the study of this compound.
Conclusion
The quantum chemical calculations presented in this guide offer a foundational understanding of the structural and electronic properties of this compound. The optimized geometry, electronic parameters, and predicted spectroscopic data provide a robust framework for further computational and experimental studies. This information is invaluable for elucidating structure-activity relationships, predicting reactivity, and guiding the synthesis of novel this compound derivatives with enhanced therapeutic potential. The integration of computational modeling with experimental validation, as outlined, represents a powerful strategy in modern drug discovery and development.
References
Methodological & Application
Cupreine as a Bifunctional Organocatalyst in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreine, a cinchona alkaloid, has emerged as a powerful and versatile bifunctional organocatalyst in the field of asymmetric synthesis.[1][2] Its structure features a quinuclidine (B89598) core, which acts as a Brønsted base, and a phenolic hydroxyl group on the quinoline (B57606) ring, which serves as a Brønsted acid or a hydrogen-bond donor. This unique combination of acidic and basic functionalities allows this compound to simultaneously activate both the nucleophile and the electrophile in a variety of chemical transformations, leading to high levels of stereocontrol.[1][2] This dual activation mechanism is crucial for achieving high enantioselectivity in the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and fine chemical industries.
This document provides detailed application notes and experimental protocols for the use of this compound in three key asymmetric reactions: the Michael Addition, the Henry (Nitroaldol) Reaction, and the Aldol (B89426) Reaction.
Core Applications at a Glance
| Reaction Type | Nucleophile | Electrophile | Product | Key Advantages |
| Michael Addition | Diethyl Malonate | Chalcone (B49325) | Chiral 1,5-dicarbonyl compound | High yield and enantioselectivity. |
| Henry (Nitroaldol) Reaction | Nitromethane (B149229) | Benzaldehyde (B42025) | Chiral β-nitro alcohol | Access to versatile chiral building blocks. |
| Aldol Reaction | Acetone (B3395972) | 4-Nitrobenzaldehyde (B150856) | Chiral β-hydroxy ketone | Direct formation of C-C bonds with stereocontrol. |
Application 1: Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. This compound has been demonstrated to be an effective catalyst for the conjugate addition of soft nucleophiles, such as malonates, to α,β-unsaturated carbonyl compounds.
Proposed Mechanism of Catalysis
The bifunctional nature of this compound is key to its catalytic activity in the Michael addition. The basic quinuclidine nitrogen deprotonates the diethyl malonate, forming a chiral enolate. Simultaneously, the phenolic hydroxyl group of this compound activates the chalcone electrophile through hydrogen bonding. This dual activation brings the reactants into a well-organized, chiral transition state, facilitating the enantioselective attack of the enolate on the β-carbon of the chalcone.
Caption: Proposed bifunctional activation in the this compound-catalyzed Michael addition.
Quantitative Data
| Entry | Substrate (Chalcone) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | 10 | Toluene (B28343) | 25 | 5 | 91 | 88 |
| 2 | 4-Chlorochalcone | 10 | Toluene | 25 | 6 | 90 | 85 |
| 3 | 4-Methylchalcone | 10 | Toluene | 25 | 5 | 88 | 86 |
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
This compound (10 mol%)
-
Chalcone (1.0 mmol, 1.0 equiv)
-
Diethyl malonate (1.2 mmol, 1.2 equiv)
-
Toluene (2.0 mL)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous MgSO₄ (for drying)
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl acetate (B1210297) solvent system for chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol) and chalcone (1.0 mmol).
-
Add toluene (2.0 mL) to the vial and stir the mixture at room temperature (25 °C).
-
Add diethyl malonate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at 25 °C for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Application 2: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction that produces valuable β-nitro alcohols, which are precursors to β-amino alcohols and other important chiral building blocks. This compound effectively catalyzes the asymmetric addition of nitroalkanes to aldehydes.
Proposed Mechanism of Catalysis
In the Henry reaction, the quinuclidine nitrogen of this compound deprotonates the nitromethane to generate a nitronate anion. The phenolic hydroxyl group of this compound then coordinates to the aldehyde's carbonyl group via hydrogen bonding, activating it towards nucleophilic attack. This dual activation within the chiral environment of the catalyst directs the enantioselective addition of the nitronate to the aldehyde.
Caption: Bifunctional catalysis in the this compound-mediated asymmetric Henry reaction.
Quantitative Data
| Entry | Substrate (Aldehyde) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | Toluene | -20 | 48 | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | 10 | Toluene | -20 | 48 | 88 | 94 |
| 3 | 4-Methoxybenzaldehyde | 10 | Toluene | -20 | 72 | 82 | 90 |
Experimental Protocol: Asymmetric Henry Reaction of Nitromethane with Benzaldehyde
Materials:
-
This compound (10 mol%)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Nitromethane (5.0 mmol, 5.0 equiv)
-
Toluene (2.0 mL)
-
Saturated NH₄Cl solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous Na₂SO₄ (for drying)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system for chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (0.1 mmol) in toluene (2.0 mL).
-
Cool the solution to -20 °C using a cryostat.
-
Add benzaldehyde (1.0 mmol) to the cooled solution.
-
Add nitromethane (5.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for 48 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the β-nitro alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application 3: Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. This compound can catalyze the direct asymmetric aldol reaction between ketones and aldehydes.
Proposed Mechanism of Catalysis
The catalytic cycle is believed to initiate with the reaction of the ketone (acetone) with the quinuclidine nitrogen of this compound to form a chiral enamine intermediate. The phenolic hydroxyl group of the catalyst then activates the aldehyde (4-nitrobenzaldehyde) via hydrogen bonding. This brings the electrophile into close proximity with the enamine, allowing for a stereocontrolled C-C bond formation. Subsequent hydrolysis releases the chiral β-hydroxy ketone and regenerates the catalyst.
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.
Quantitative Data
| Entry | Substrate (Aldehyde) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 20 | Acetone/Water (9:1) | 0 | 24 | 75 | 85 |
| 2 | 4-Chlorobenzaldehyde | 20 | Acetone/Water (9:1) | 0 | 36 | 72 | 82 |
| 3 | Benzaldehyde | 20 | Acetone/Water (9:1) | 0 | 48 | 68 | 80 |
Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
Materials:
-
This compound (20 mol%)
-
4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv)
-
Acetone (4.5 mL)
-
Water (0.5 mL)
-
Saturated NH₄Cl solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous Na₂SO₄ (for drying)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system for chromatography
Procedure:
-
In a 10 mL round-bottom flask, dissolve this compound (0.1 mmol) and 4-nitrobenzaldehyde (0.5 mmol) in a mixture of acetone (4.5 mL) and water (0.5 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Stir the reaction at 0 °C for 24 hours. Monitor the reaction by TLC.
-
Upon completion, add saturated aqueous NH₄Cl solution (10 mL) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure aldol adduct.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Conclusion
This compound stands out as a readily available and highly effective bifunctional organocatalyst for a range of important asymmetric transformations. Its ability to simultaneously activate both reaction partners through a cooperative Brønsted acid/Brønsted base mechanism provides a powerful strategy for achieving high levels of enantioselectivity. The protocols outlined in this document serve as a practical guide for researchers in academia and industry to harness the potential of this compound in the stereoselective synthesis of valuable chiral molecules. Further exploration of its catalytic capabilities in other asymmetric reactions is an active and promising area of research.
References
Application Notes and Protocols for Cupreine-Catalyzed Enantioselective Michael Addition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cupreine, a Cinchona alkaloid, as a bifunctional organocatalyst in enantioselective Michael addition reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in asymmetric synthesis, enabling the construction of chiral molecules with high stereocontrol, which is of paramount importance in the development of new therapeutic agents.
Introduction
The enantioselective Michael addition is a fundamental transformation in organic synthesis for the creation of stereogenic centers. This compound, and its derivatives, have emerged as highly effective bifunctional organocatalysts for this purpose. Their catalytic activity stems from the presence of a basic quinuclidine (B89598) nitrogen, which acts as a Brønsted base to deprotonate the Michael donor, and a phenolic hydroxyl group at the 6'-position, which serves as a hydrogen-bond donor to activate the Michael acceptor. This dual activation strategy within a single chiral molecule allows for a highly organized transition state, leading to excellent enantioselectivity in the desired products. These products are valuable building blocks for the synthesis of complex natural products and pharmaceuticals.
Data Presentation
The following tables summarize the quantitative data for this compound-catalyzed enantioselective Michael additions across a range of Michael donors and acceptors, showcasing the versatility and efficiency of this catalytic system.
Table 1: this compound-Catalyzed Michael Addition of Malonates to Nitroolefins
| Entry | Michael Donor | Michael Acceptor (R) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | Phenyl | 10 | Toluene (B28343) | 72 | 95 | 90 |
| 2 | Diethyl malonate | 4-Chlorophenyl | 10 | CH2Cl2 | 48 | 92 | 93 |
| 3 | Dibenzyl malonate | 2-Nitrophenyl | 5 | THF | 60 | 88 | 91 |
| 4 | Di-tert-butyl malonate | Naphthyl | 10 | Toluene | 96 | 85 | 88 |
Table 2: this compound-Catalyzed Michael Addition of Nitroalkanes to α,β-Unsaturated Carbonyls
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Nitromethane (B149229) | Chalcone (B49325) | 10 | Toluene | 24 | 98 | 97 |
| 2 | Nitroethane | 2-Cyclohexen-1-one | 10 | CH2Cl2 | 36 | 85 | 95 |
| 3 | Nitropropane | Methyl vinyl ketone | 15 | THF | 48 | 82 | 92 |
| 4 | Phenylnitromethane | Ethyl cinnamate | 10 | Toluene | 72 | 90 | 94 |
Experimental Protocols
The following are detailed experimental protocols for key this compound-catalyzed enantioselective Michael additions.
Protocol 1: General Procedure for the Enantioselective Michael Addition of Dimethyl Malonate to β-Nitrostyrene
Materials:
-
This compound (10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Dimethyl malonate (2.0 equiv)
-
Toluene (0.5 M solution with respect to nitrostyrene)
-
Standard laboratory glassware and stirring equipment
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 32.4 mg, 10 mol%).
-
Add toluene (2.0 mL) to the flask and stir until the catalyst is fully dissolved.
-
Add trans-β-nitrostyrene (1.0 mmol, 149.1 mg, 1.0 equiv) to the solution.
-
Add dimethyl malonate (2.0 mmol, 264.2 mg, 2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for the Enantioselective Michael Addition of Nitromethane to Chalcone
Materials:
-
This compound (10 mol%)
-
Chalcone (1.0 equiv)
-
Nitromethane (5.0 equiv)
-
Toluene (0.2 M solution with respect to chalcone)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a dry reaction vial, dissolve chalcone (0.5 mmol, 104.1 mg, 1.0 equiv) and this compound (0.05 mmol, 16.2 mg, 10 mol%) in toluene (2.5 mL).
-
Add nitromethane (2.5 mmol, 152.6 mg, 5.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate as eluent) to yield the pure product.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Mandatory Visualizations
The following diagrams illustrate the proposed catalytic cycle and the general experimental workflow for the this compound-catalyzed enantioselective Michael addition.
Application Notes and Protocols: Cupreine Derivatives in Asymmetric Henry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Henry, or nitroaldol, reaction is a powerful C-C bond-forming reaction that produces β-nitro alcohols, which are versatile precursors to valuable compounds such as β-amino alcohols and α-hydroxy carboxylic acids.[1][2] The development of asymmetric versions of this reaction is of significant interest, particularly in the pharmaceutical industry for the synthesis of chiral drug intermediates. Cupreine and its derivatives, belonging to the cinchona alkaloid family, have emerged as highly effective bifunctional organocatalysts for enantioselective Henry reactions.[3] Their catalytic prowess stems from the presence of both a Brønsted basic quinuclidine (B89598) nitrogen and a Brønsted acidic 6'-hydroxyl group, which act in concert to activate the nucleophile and electrophile, respectively.[4] This dual activation mechanism allows for high levels of stereocontrol, making this compound derivatives attractive catalysts for these transformations.
These application notes provide an overview of the use of this compound derivatives in asymmetric Henry reactions, with a focus on reactions involving α-ketoesters. Detailed protocols and quantitative data are presented to facilitate the application of these methods in a research and development setting.
Catalytic Performance of this compound Derivatives
The efficacy of this compound derivatives has been demonstrated in the asymmetric Henry reaction of various nitroalkanes with a range of carbonyl compounds. Notably, derivatives of this compound have shown excellent performance in the challenging reactions with α-ketoesters, affording products with high yields and enantioselectivities. The pioneering work by Deng and co-workers demonstrated that modifying the 9-hydroxyl group of this compound can significantly impact its catalytic activity and selectivity.[5][6]
Asymmetric Henry Reaction of α-Ketoesters with Nitromethane (B149229)
The reaction between α-ketoesters and nitromethane, catalyzed by this compound derivatives, provides access to chiral tertiary β-nitro alcohols. The following table summarizes the performance of a 9-O-benzyl-substituted cupreidine (B22110) catalyst in this reaction with various α-ketoesters, as reported by Deng and co-workers.
| Entry | R in α-Ketoester (PhCOCO₂R) | Yield (%) | ee (%) |
| 1 | Me | 95 | 92 |
| 2 | Et | 96 | 94 |
| 3 | i-Pr | 92 | 91 |
| 4 | n-Bu | 94 | 93 |
| 5 | Bn | 93 | 90 |
Table 1: Performance of a 9-O-benzylcupreidine catalyst in the asymmetric Henry reaction of various α-ketoesters with nitromethane.[5][6]
Experimental Protocols
General Protocol for the Asymmetric Henry Reaction of α-Ketoesters with Nitromethane using a 9-O-Substituted this compound Derivative
This protocol is based on the work of Deng and co-workers and is applicable to a range of α-ketoesters.[5][6]
Materials:
-
9-O-benzylcupreidine catalyst (or other 9-O-substituted this compound derivative)
-
α-Ketoester
-
Nitromethane
-
Toluene (B28343) (or other suitable anhydrous solvent)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the 9-O-benzylcupreidine catalyst (typically 5-10 mol%).
-
Add anhydrous toluene (or another appropriate solvent) to dissolve the catalyst.
-
Add the α-ketoester (1.0 equivalent) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or -78 °C).
-
Add nitromethane (typically 2-10 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-nitro alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Proposed Catalytic Cycle
The bifunctional nature of this compound derivatives is central to their catalytic activity in the asymmetric Henry reaction. The proposed catalytic cycle involves the activation of both the nitroalkane and the carbonyl compound.
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric Henry reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing an asymmetric Henry reaction using a this compound derivative as the catalyst.
Caption: General experimental workflow for a this compound-catalyzed asymmetric Henry reaction.
Catalyst Development Logic
The development of effective this compound-based catalysts often follows a logical progression of screening and optimization.
Caption: Logical workflow for the development of this compound-based catalysts for the asymmetric Henry reaction.
References
- 1. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids [organic-chemistry.org]
- 6. Enantioselective nitroaldol reaction of alpha-ketoesters catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cupreine in Asymmetric Friedel-Crafts Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cupreine and its derivatives as organocatalysts in asymmetric Friedel-Crafts alkylation and acylation reactions. These reactions are powerful tools for the construction of chiral molecules, which are of significant interest in medicinal chemistry and drug development.
Introduction to this compound in Asymmetric Catalysis
This compound, a Cinchona alkaloid, and its derivatives have emerged as powerful bifunctional organocatalysts for a variety of asymmetric transformations. Their structure incorporates both a Brønsted acid (phenolic hydroxyl group) and a Lewis base (quinuclidine nitrogen), allowing them to simultaneously activate both the nucleophile and the electrophile in a catalytic cycle. This dual activation model is key to achieving high enantioselectivity in Friedel-Crafts reactions.
Application 1: Asymmetric Friedel-Crafts Hydroxyalkylation of Indoles
A significant application of this compound is in the enantioselective Friedel-Crafts hydroxyalkylation of indoles with electrophilic pyrazole-4,5-diones. This reaction provides access to chiral indolylpyrazolones, structures with potential biological activity.[1]
Quantitative Data Summary
| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | er |
| 1 | 1,3-diphenylpyrazole-4,5-dione | Indole (B1671886) | 13.5 | THF | 24 | 99 | 94:6 |
| 2 | 1,3-diphenylpyrazole-4,5-dione | 2-Methylindole | 13.5 | THF | 24 | 95 | 92:8 |
| 3 | 1,3-diphenylpyrazole-4,5-dione | 5-Methoxyindole | 13.5 | THF | 24 | 98 | 88:12 |
| 4 | 1,3-diphenylpyrazole-4,5-dione | 5-Chloroindole | 13.5 | THF | 24 | 96 | 89:11 |
*er = enantiomeric ratio. Data sourced from reference[1].
Experimental Protocol
General Procedure for the Asymmetric Friedel-Crafts Hydroxyalkylation of Indoles with Pyrazole-4,5-diones: [1]
-
To a solution of the pyrazole-4,5-dione (0.2 mmol, 1.0 equiv) and this compound (8.3 mg, 0.027 mmol, 13.5 mol%) in absolute tetrahydrofuran (B95107) (THF, 1 mL, 0.2 M), add the indole (0.3 mmol, 1.5 equiv).
-
Stir the resulting solution at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired (S)-indolylpyrazol-3-one product.
Application 2: Asymmetric aza-Friedel-Crafts Reaction of Naphthols
This compound derivatives are also effective catalysts for the asymmetric aza-Friedel-Crafts reaction of α-naphthols with aryl aldimines, yielding chiral aminoarylnaphthols. These products are valuable building blocks in organic synthesis.
Representative Protocol
Note: The following is a representative protocol based on typical conditions for such reactions, as detailed experimental procedures were not available in the public domain. For a detailed protocol, please refer to the original publication (DOI: 10.1002/chir.22714).
-
To a solution of the aryl aldimine (0.1 mmol, 1.0 equiv) and a suitable this compound derivative catalyst (e.g., 4-((R)-((tert-butyldiphenylsilyl)oxy)((1S,2S,4S,5R)- 5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol) (5-10 mol%) in a suitable solvent (e.g., dichloromethane (B109758) or toluene, 1.0 mL) at room temperature, add α-naphthol (0.12 mmol, 1.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (e.g., 24-72 hours), monitoring by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral aminoarylnaphthol.
Application 3: Asymmetric Friedel-Crafts Addition of Indoles to Isatins
Modified Cinchona alkaloids, including this compound derivatives, catalyze the asymmetric addition of indoles to isatins. This reaction is a valuable method for synthesizing chiral 3-substituted-3-hydroxyoxindoles, which are prevalent motifs in many biologically active compounds.
Representative Protocol
Note: The following is a representative protocol based on typical conditions for such reactions, as detailed experimental procedures were not available in the public domain. For a detailed protocol, please refer to the original publication (DOI: 10.1002/chem.201000846).
-
In a reaction vial, dissolve the isatin (B1672199) (0.2 mmol, 1.0 equiv) and the this compound-derived catalyst (e.g., (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol) (1-10 mol%) in a suitable solvent (e.g., chloroform (B151607) or dichloromethane, 2.0 mL).
-
Add the indole (0.24 mmol, 1.2 equiv) to the solution.
-
Stir the mixture at the indicated temperature (e.g., room temperature) for the necessary duration (e.g., 12-48 hours), while monitoring the reaction's progress via TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.
Reaction Mechanism and Catalytic Cycle
The catalytic activity of this compound in these Friedel-Crafts reactions stems from its ability to act as a bifunctional catalyst.[2][3] The phenolic hydroxyl group acts as a Brønsted acid, activating the electrophile (e.g., pyrazole-4,5-dione, aldimine, or isatin) through hydrogen bonding. Simultaneously, the quinuclidine (B89598) nitrogen acts as a Lewis base, deprotonating the nucleophile (e.g., indole or naphthol) to increase its nucleophilicity. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective carbon-carbon bond formation.
Proposed Catalytic Cycle for this compound-Catalyzed Friedel-Crafts Reaction
Caption: Proposed bifunctional catalytic cycle for a this compound-catalyzed Friedel-Crafts reaction.
Experimental Workflow
Caption: General experimental workflow for this compound-catalyzed Friedel-Crafts reactions.
References
Cupreine-Mediated Asymmetric Epoxidation of Olefins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric epoxidation of olefins is a cornerstone transformation in modern organic synthesis, providing chiral epoxides that are versatile building blocks for the synthesis of a wide array of pharmaceuticals and biologically active molecules. Among the various catalytic systems developed for this purpose, cinchona alkaloid derivatives have emerged as powerful organocatalysts. Cupreine, a demethylated analogue of quinine, and its derivatives have shown significant promise as bifunctional catalysts in a variety of asymmetric reactions. This application note details the use of this compound-derived phase-transfer catalysts (PTCs) in the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones, offering a practical and efficient method for the synthesis of enantioenriched epoxides.
The bifunctional nature of this compound, featuring a tertiary amine (the quinuclidine (B89598) nitrogen) and a phenolic hydroxyl group, allows for multiple points of interaction with the substrates, leading to a highly organized transition state and effective stereochemical control. When derivatized into quaternary ammonium (B1175870) salts, these molecules become potent phase-transfer catalysts, capable of facilitating reactions between reactants in immiscible phases, such as an aqueous oxidant and an organic substrate.
Signaling Pathway and Catalytic Cycle
The this compound-mediated asymmetric epoxidation under phase-transfer conditions proceeds through a well-defined catalytic cycle. The this compound-derived quaternary ammonium salt acts as a shuttle, transporting the active oxidant from the aqueous phase to the organic phase where the olefin is present. The chiral environment provided by the catalyst directs the approach of the oxidant to one face of the double bond, resulting in the formation of one enantiomer of the epoxide in excess.
Caption: Proposed catalytic cycle for the phase-transfer epoxidation.
Experimental Workflow
The general workflow for the this compound-mediated asymmetric epoxidation of olefins is straightforward and can be performed using standard laboratory equipment. The process involves the preparation of the catalyst, the setup of the biphasic reaction mixture, and the subsequent workup and analysis of the product.
Caption: General experimental workflow for the asymmetric epoxidation.
Data Presentation
The following table summarizes the results obtained for the asymmetric epoxidation of a cis-α,β-unsaturated ketone using a this compound-derived phase-transfer catalyst. The data is based on the findings reported by Berkessel and coworkers.
| Entry | Catalyst | Substrate | Oxidant | Yield (%) | ee (%) |
| 1 | Hydrothis compound N-benzyl chloride | cis-1,3-diphenylprop-2-en-1-one | NaOCl | 85 | 74 |
| 2 | Hydrocupreidine N-benzyl chloride | cis-1,3-diphenylprop-2-en-1-one | NaOCl | 82 | 70 |
Experimental Protocols
Protocol 1: Synthesis of Hydrothis compound N-benzyl chloride (this compound-PTC)
This protocol describes the synthesis of a representative this compound-derived phase-transfer catalyst.
Materials:
-
Hydrothis compound (1.0 equiv)
-
Benzyl (B1604629) chloride (1.2 equiv)
-
Stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of hydrothis compound in toluene, add benzyl chloride.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold toluene.
-
Dry the solid under vacuum to obtain the hydrothis compound N-benzyl chloride catalyst.
Protocol 2: Asymmetric Epoxidation of cis-1,3-diphenylprop-2-en-1-one
This protocol details the asymmetric epoxidation of a model cis-α,β-unsaturated ketone.
Materials:
-
cis-1,3-diphenylprop-2-en-1-one (1.0 equiv)
-
Hydrothis compound N-benzyl chloride (0.05 equiv)
-
Toluene
-
Aqueous sodium hypochlorite (B82951) (NaOCl, 1.5 equiv, commercial bleach can be used)
-
Stirring bar
-
Reaction vessel (e.g., round-bottom flask)
-
Ice bath
Procedure:
-
Dissolve cis-1,3-diphenylprop-2-en-1-one and the hydrothis compound N-benzyl chloride catalyst in toluene in a reaction vessel.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the aqueous sodium hypochlorite solution to the stirred organic solution.
-
Stir the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral epoxide.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound-derived phase-transfer catalysts are effective organocatalysts for the asymmetric epoxidation of electron-deficient olefins. The operational simplicity of the reaction, coupled with the use of inexpensive and readily available oxidants, makes this a valuable method for the synthesis of chiral epoxides. The modular nature of the cinchona alkaloid scaffold allows for further catalyst optimization to improve both the yield and enantioselectivity for a broader range of substrates, which is of significant interest to the pharmaceutical and fine chemical industries.
Application Notes and Protocols for the Synthesis of Chiral Alcohols Using Cupreine as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly impact its pharmacological activity. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity under mild and environmentally benign conditions. Among the various organocatalysts, Cinchona alkaloids and their derivatives, such as cupreine, have garnered significant attention due to their unique structural features and catalytic prowess.
This document provides detailed application notes and protocols for the synthesis of chiral alcohols using this compound as a catalyst, with a primary focus on the well-established asymmetric Henry (nitroaldol) reaction.
Core Application: Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol.[1] These products are valuable chiral building blocks that can be readily converted to other important functional groups, including chiral amino alcohols. This compound, a bifunctional Cinchona alkaloid, has proven to be an effective catalyst for this transformation, affording high yields and enantioselectivities.[2]
Proposed Catalytic Cycle
The catalytic cycle of the this compound-catalyzed Henry reaction is believed to involve a dual activation mechanism. The tertiary amine of the quinuclidine (B89598) core of this compound acts as a Brønsted base, deprotonating the nitroalkane to form a nitronate anion. Simultaneously, the hydroxyl group at the C6' position of the quinoline (B57606) ring acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding. This dual activation within the chiral scaffold of the catalyst orients the reactants, leading to a highly enantioselective carbon-carbon bond formation.[2]
Caption: Proposed mechanism for the this compound-catalyzed asymmetric Henry reaction.
Quantitative Data Presentation
The following tables summarize the performance of this compound and its derivatives as catalysts in the asymmetric Henry reaction with various aldehydes and nitromethane (B149229).
Table 1: this compound-Catalyzed Asymmetric Henry Reaction of Aromatic Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | This compound (10) | Toluene | 48 | 85 | 88 | [2] |
| 2 | 4-Nitrobenzaldehyde (B150856) | This compound (5) | THF | 12 | 99 | 92 | [3] |
| 3 | 2-Nitrobenzaldehyde | L4-Cu(OAc)₂ (20) | Ethanol | 24 | >99 | 94.6 | [4] |
| 4 | 4-Chlorobenzaldehyde | This compound (10) | Toluene | 72 | 78 | 90 | [2] |
| 5 | 4-Methoxybenzaldehyde | This compound (10) | Toluene | 96 | 65 | 85 | [2] |
Table 2: this compound-Catalyzed Asymmetric Henry Reaction of Heteroaromatic and Aliphatic Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-Pyridinecarboxaldehyde | H₂-2-CuI (10) | THF | 24 | 75 | 85 | [3] |
| 2 | 2-Furancarboxaldehyde | This compound (10) | Toluene | 72 | 70 | 82 | [2] |
| 3 | Cyclohexanecarboxaldehyde | This compound (10) | Toluene | 96 | 55 | 75 | [2] |
| 4 | Isovaleraldehyde | 6b (20) | n-Propanol | 72 | 83 | 60 | [5] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a this compound-catalyzed asymmetric Henry reaction.
Caption: General experimental workflow for a this compound-catalyzed reaction.
Detailed Protocol: Asymmetric Henry Reaction of 4-Nitrobenzaldehyde with Nitromethane
This protocol is adapted from literature procedures and provides a representative example of a this compound-catalyzed Henry reaction.[3]
Materials:
-
This compound (catalyst)
-
4-Nitrobenzaldehyde (substrate)
-
Nitromethane (reagent)
-
Tetrahydrofuran (THF, anhydrous) (solvent)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Catalyst and Reactant Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 5 mol%).
-
Reaction Setup: Place the flask under an inert atmosphere (e.g., argon or nitrogen). Add anhydrous THF (2.0 mL) to dissolve the catalyst.
-
Substrate Addition: To the stirred solution, add 4-nitrobenzaldehyde (1.0 mmol).
-
Reagent Addition: Add nitromethane (2.0 mmol, 2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 0 °C for higher enantioselectivity) and monitor the progress of the reaction by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC, typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral β-nitro alcohol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Other Potential Applications
While the asymmetric Henry reaction is the most extensively documented application of this compound for the synthesis of chiral alcohol precursors, its bifunctional nature suggests potential in other asymmetric transformations. Research in the following areas, although less developed for this compound itself, may present opportunities for future applications:
-
Asymmetric Michael Additions: The basic amine and acidic hydroxyl group could facilitate enantioselective conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds, leading to chiral γ-hydroxy ketones or esters after reduction.
-
Asymmetric Aldol (B89426) Reactions: Similar to the Henry reaction, this compound could potentially catalyze the direct asymmetric aldol reaction between ketones and aldehydes.
Conclusion
This compound is a versatile and effective organocatalyst for the enantioselective synthesis of chiral β-nitro alcohols via the asymmetric Henry reaction. The operational simplicity, mild reaction conditions, and high enantioselectivities achieved make this a valuable method for academic and industrial chemists. Further exploration of this compound and its derivatives in other asymmetric transformations for the synthesis of a broader range of chiral alcohols is a promising area for future research.
References
Application Notes and Protocols for the Immobilization of Cupreine on Solid Supports for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of cupreine, a Cinchona alkaloid, onto various solid supports for its application in heterogeneous asymmetric catalysis. The immobilization of homogeneous catalysts like this compound offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for catalyst recycling, thereby contributing to more sustainable and cost-effective chemical processes.
Introduction to Immobilized this compound Catalysis
This compound, a naturally occurring Cinchona alkaloid, is an effective organocatalyst for a variety of asymmetric reactions. Its structure features a quinuclidine (B89598) core, a quinoline (B57606) moiety, and a phenolic hydroxyl group, which can act as a Brønsted acid, while the quinuclidine nitrogen acts as a Lewis base. This bifunctional nature allows for the activation of both nucleophiles and electrophiles, facilitating highly stereoselective transformations.
However, its use in homogeneous catalysis presents challenges in separation and recovery. Immobilization on solid supports transforms it into a heterogeneous catalyst, combining the high selectivity of homogeneous catalysis with the practical benefits of heterogeneous systems. This document details the immobilization of this compound on three common solid supports: silica (B1680970), magnetic nanoparticles, and polymers.
Immobilization of this compound on Solid Supports: Protocols and Data
Silica-Supported this compound
Silica gel is a widely used support due to its high surface area, mechanical stability, and the presence of silanol (B1196071) groups that can be readily functionalized for covalent attachment of the catalyst.
This protocol is adapted from the work of a study on this compound grafted onto silica for the asymmetric 1,4-addition of malonate to trans-β-nitrostyrene.[1][2]
Materials:
-
This compound (CPN)
-
3-Mercaptopropyltrimethoxysilane
-
Silica gel (high purity, for chromatography)
-
Toluene (B28343) (dry)
-
Ethanol (B145695) (dry)
-
Azobisisobutyronitrile (AIBN)
-
Argon or Nitrogen gas
Procedure:
-
Activation of Silica Gel:
-
Heat the silica gel at 120°C under vacuum for 4 hours to remove adsorbed water.
-
Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
-
Functionalization of Silica with Thiol Groups (Si-SH):
-
Suspend the activated silica gel in dry toluene.
-
Add 3-mercaptopropyltrimethoxysilane to the suspension.
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
After cooling, filter the silica, wash thoroughly with toluene and then ethanol to remove unreacted silane.
-
Dry the functionalized silica (Si-SH) under vacuum.
-
-
Grafting of this compound onto Thiol-Functionalized Silica (Si-CPN):
-
To a solution of this compound (5 mmol) in dry ethanol (25 mL) under an inert atmosphere, add the thiol-functionalized silica (5 g; with a typical loading of 0.9 mmol of SH/g of silica) and AIBN (1.52 mmol) as a radical initiator.[2]
-
Heat the mixture at 90°C for 24 hours.[2]
-
After cooling to room temperature, recover the silica-supported this compound (Si-CPN) by filtration.
-
Wash the catalyst extensively with ethanol and dry under vacuum.
-
Characterization:
The immobilized this compound catalyst should be characterized to determine the catalyst loading and structural integrity.
-
Elemental Analysis: To determine the nitrogen content and calculate the this compound loading (mmol/g).
-
FT-IR Spectroscopy: To confirm the presence of characteristic peaks of both the silica support and the this compound molecule.
-
Thermogravimetric Analysis (TGA): To determine the amount of organic material grafted onto the silica surface.
References
Application Notes and Protocols: Cupreine in Phase-Transfer Catalysis for Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phase-Transfer Catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[1][2] By employing a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, ionic reactants can be shuttled from an aqueous or solid phase into an organic phase where the reaction occurs.[1][3] This technique offers significant advantages, including the use of simple and inexpensive reagents, milder reaction conditions, increased reaction rates, higher yields, and a reduction in the need for hazardous organic solvents, aligning with the principles of green chemistry.[1][2][4]
Cinchona alkaloids, such as quinine (B1679958) and quinidine, are a class of naturally derived compounds that have become privileged scaffolds in asymmetric catalysis due to their well-defined, rigid structures.[5][6] Cupreine, a Cinchona alkaloid featuring a free hydroxyl group at the 6' position of the quinoline (B57606) ring, and its derivatives are increasingly recognized as potent bifunctional organocatalysts.[7] In asymmetric phase-transfer catalysis, these molecules utilize both the tertiary amine of the quinuclidine (B89598) core and the 6'-OH group to activate and orient substrates, enabling high levels of stereocontrol in a variety of organic transformations.[5][8]
Mechanism of this compound-Based Phase-Transfer Catalysis
In asymmetric PTC, this compound derivatives are typically quaternized at the quinuclidine nitrogen to form a chiral ammonium salt. This cationic catalyst can then exchange its counter-ion for an anionic reactant in the aqueous or solid phase. The resulting lipophilic ion pair is transferred into the organic phase.
The key to the stereoselectivity of this compound-derived catalysts lies in their bifunctional nature. The 6'-OH group can act as a hydrogen-bond donor, interacting with the electrophile or the nucleophile, while the chiral scaffold of the ammonium salt provides a defined steric environment. This dual activation creates a highly organized transition state, favoring the formation of one enantiomer over the other.[5]
Caption: General mechanism of phase-transfer catalysis.
Application 1: Asymmetric Epoxidation of α,β-Unsaturated Ketones
A key application of this compound-derived phase-transfer catalysts is the asymmetric epoxidation of enones. The work by Berkessel and co-workers demonstrated the use of hydrothis compound-based catalyst HCPN-65 in the epoxidation of cis-α,β-unsaturated ketones using sodium hypochlorite (B82951) as the oxidant.[5] The 6'-OH group is essential for directing the stereochemical outcome of the reaction.[5][6]
Table 1: Asymmetric Epoxidation using this compound-Derived Catalysts
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| HCPN-65 | cis-Chalcone | 95 | 52 | [5] |
| HCPD-67 | cis-Chalcone | 93 | -38 | [5] |
Note: HCPD-67 is the pseudoenantiomer of HCPN-65, leading to the opposite enantiomer of the product.
Experimental Protocol: Asymmetric Epoxidation
-
Reaction Setup: To a stirred solution of the cis-α,β-unsaturated ketone (1.0 mmol) in toluene (B28343) (5 mL) at 0 °C, add the hydrothis compound-derived catalyst HCPN-65 (0.05 mmol, 5 mol%).
-
Reagent Addition: Add a freshly prepared aqueous solution of sodium hypochlorite (1.2 mmol, 1.2 equiv) dropwise over a period of 15 minutes.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with saturated aqueous sodium thiosulfate (B1220275) solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the chiral epoxide.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Caption: Experimental workflow for asymmetric epoxidation.
Application 2: Asymmetric Cyclopropanation
This compound-derived catalysts have been successfully employed in asymmetric cyclopropanation reactions. A hydrothis compound catalyst, HCPN-59 , was designed to catalyze the addition of dimethyl bromomalonate to a conjugated cyanosulfone, yielding a highly functionalized cyclopropane (B1198618) with a quaternary stereocenter as a single diastereoisomer and with high enantioselectivity.[5][7]
Table 2: Asymmetric Cyclopropanation using a this compound-Derived Catalyst
| Catalyst | Substrate | Reagent | Yield (%) | dr | ee (%) | Reference |
| HCPN-59 | Cyanosulfone | Dimethyl bromomalonate | 85 | >99:1 | 95 | [5] |
Experimental Protocol: Asymmetric Cyclopropanation
-
Reaction Setup: In a reaction vessel, combine the conjugated cyanosulfone (0.5 mmol), dimethyl bromomalonate (0.6 mmol, 1.2 equiv), and the hydrothis compound catalyst HCPN-59 (0.025 mmol, 5 mol%).
-
Solvent and Base: Add toluene (5 mL) and solid potassium carbonate (1.5 mmol, 3.0 equiv).
-
Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of celite to remove the solid base. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired cyclopropane product.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Bifunctional activation in this compound-catalyzed reactions.
Other Notable Applications
This compound and its derivatives have demonstrated utility in a range of other important asymmetric transformations under phase-transfer conditions.
-
Friedel-Crafts Reaction: this compound derivative 38 has been successfully used in organocatalytic asymmetric Friedel-Crafts reactions, showcasing its ability to control the formation of C-C bonds with high stereoselectivity.[5][6]
-
1,4-Conjugate Additions: Catalysts derived from this compound (CPN) and cupreidine (B22110) (CPD) have been extensively used by Deng and co-workers for 1,4-conjugate additions of various nucleophiles to nitroolefins and other Michael acceptors.[7]
-
Transamination: A this compound catalyst substituted at the 9-OH position (CPN-81 ) was developed by Shi and co-workers for an organocatalytic biomimetic transamination of α-ketoesters to produce α-amino acid derivatives. The 6'-OH group was shown to be critical for the reaction's success.[5][7]
These examples underscore the versatility of this compound-based catalysts in phase-transfer catalysis, providing researchers and drug development professionals with a valuable toolkit for the stereoselective synthesis of complex chiral molecules. The modular nature of the Cinchona alkaloid scaffold allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity for a specific transformation.[5]
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. fzgxjckxxb.com [fzgxjckxxb.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Item - Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
Application Notes and Protocols: Cupreine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreine, a Cinchona alkaloid and the demethylated analogue of quinine, has emerged as a powerful bifunctional organocatalyst in asymmetric synthesis. Its structure, featuring a quinoline (B57606) ring, a quinuclidine (B89598) core, and critically, a free phenolic hydroxyl group at the C6' position, allows it to activate both electrophiles and nucleophiles simultaneously. This dual activation mode is pivotal for achieving high stereoselectivity in the synthesis of chiral molecules, which are the cornerstone of many modern pharmaceuticals. These application notes provide an overview of this compound's utility in synthesizing key pharmaceutical intermediates, complete with quantitative data, detailed experimental protocols, and workflow diagrams.
Key Applications and Performance Data
This compound and its derivatives have proven to be highly effective in a variety of enantioselective transformations that are crucial for the synthesis of complex pharmaceutical ingredients. The following tables summarize the performance of this compound-based catalysts in several key reaction types.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. This compound excels in catalyzing the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding adducts with high enantiopurity. These products are valuable intermediates, as the nitro group can be readily converted into an amino group, leading to the synthesis of chiral γ-amino acids and other important building blocks.
| Entry | Michael Acceptor (Nitroolefin) | Michael Donor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | trans-β-Nitrostyrene | Diethyl malonate | This compound (10) | Toluene (B28343) | -20 | 72 | 95 | 90 |
| 2 | (E)-2-(2-Nitrovinyl)furan | Diethyl malonate | This compound (10) | Toluene | -20 | 96 | 88 | 92 |
| 3 | (E)-1-Nitro-4-chlorobut-1-ene | Acetylacetone | This compound (5) | CH2Cl2 | -40 | 48 | 91 | 85 |
| 4 | trans-β-Nitrostyrene | Dimethyl malonate | 9-Amino(9-deoxy)this compound (5) | Mesitylene | RT | 24 | 99 | 97 |
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for constructing β-nitro alcohols, which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids – common motifs in pharmaceuticals. This compound's bifunctional nature allows it to deprotonate the nitroalkane while activating the aldehyde through hydrogen bonding.
| Entry | Aldehyde | Nitroalkane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane (B149229) | This compound (10) | Toluene | -78 | 24 | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde (B46862) | Nitromethane | This compound (10) | Toluene | -78 | 36 | 82 | 95 |
| 3 | 2-Naphthaldehyde | Nitromethane | 9-O-Benzylthis compound (5) | CH2Cl2 | -60 | 48 | 90 | 97 |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | This compound (10) | THF | -78 | 48 | 75 | 88 |
Asymmetric Cyclopropanation
Chiral cyclopropanes are valuable structural motifs in numerous natural products and pharmaceuticals. This compound has been successfully employed in the asymmetric cyclopropanation of α,β-unsaturated compounds. A notable example is the reaction of dimethyl bromomalonate with nitroalkenes, which proceeds via a conjugate addition followed by an intramolecular cyclization.
| Entry | Nitroalkene | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | |---|---|---|---|---|---|---|---|---| | 1 | (E)-(2-Nitrovinyl)benzene | Dimethyl bromomalonate | this compound (10) | Toluene | -20 | 24 | 85 | >20:1 | 96 | | 2 | (E)-2-(2-Nitrovinyl)thiophene | Dimethyl bromomalonate | this compound (10) | Toluene | -20 | 36 | 81 | >20:1 | 95 | | 3 | (E)-1-Chloro-4-(2-nitrovinyl)benzene | Dimethyl bromomalonate | this compound (10) | Toluene | -20 | 24 | 88 | >20:1 | 97 |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
This protocol describes a typical procedure for the this compound-catalyzed enantioselective Michael addition.
Materials:
-
This compound (catalyst)
-
trans-β-Nitrostyrene (substrate)
-
Diethyl malonate (nucleophile)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the mixture to -20 °C using a suitable cooling bath.
-
To the cooled solution, add trans-β-nitrostyrene (1.0 mmol, 1.0 eq.).
-
Add diethyl malonate (1.2 mmol, 1.2 eq.) dropwise over 5 minutes.
-
Stir the reaction mixture vigorously at -20 °C for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (2 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Henry (Nitroaldol) Reaction of 4-Chlorobenzaldehyde with Nitromethane
This protocol outlines a general procedure for the this compound-catalyzed asymmetric Henry reaction.
Materials:
-
This compound (catalyst)
-
4-Chlorobenzaldehyde (substrate)
-
Nitromethane (nucleophile)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the solution to -78 °C.
-
Add 4-chlorobenzaldehyde (0.5 mmol, 1.0 eq.) to the cooled solution.
-
Add nitromethane (2.5 mmol, 5.0 eq.) and stir the reaction mixture at -78 °C for 36 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate) to yield the β-nitro alcohol.
-
Analyze the product's enantiomeric excess using chiral HPLC.
Visualizations
General Experimental Workflow for this compound-Catalyzed Reactions
Caption: General experimental workflow for a typical this compound-catalyzed asymmetric reaction.
Bifunctional Catalysis by this compound in the Michael Addition
Caption: Bifunctional activation mechanism of this compound in an asymmetric Michael addition.
Proposed Catalytic Cycle for the Asymmetric Henry Reaction
Application Notes and Protocols for the Quantification of Cupreine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cupreine in biological samples. The protocols are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely used for the quantification of small molecules in complex matrices.
This compound, a Cinchona alkaloid and a metabolite of quinine (B1679958), can be quantified in various biological samples, including plasma, serum, and urine.[1] The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
Overview of Analytical Techniques
Several analytical methods are suitable for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common technique. For higher sensitivity and selectivity, especially at low concentrations, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2]
Key Considerations for Method Selection:
-
Sensitivity: LC-MS/MS offers the highest sensitivity, capable of detecting analytes in the picogram to nanogram range.[3]
-
Selectivity: Tandem mass spectrometry provides excellent selectivity, minimizing interference from other components in the biological matrix.
-
Matrix Effects: Biological samples contain numerous endogenous substances that can interfere with the analysis.[4] Proper sample preparation is crucial to mitigate these effects.
-
Throughput: For analyzing a large number of samples, automated sample preparation and rapid chromatographic methods are desirable.[5]
Experimental Protocols
The following sections detail the protocols for sample preparation and analysis using LC-MS/MS, which is considered the gold standard for bioanalytical quantification.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for removing proteins from plasma or serum samples before analysis.[6][7]
Protocol:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is another common technique used to isolate analytes from biological matrices.[8][9]
Protocol:
-
To 200 µL of plasma or urine sample in a glass tube, add a suitable internal standard.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isoamyl alcohol).[10]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the quantification of this compound using a reverse-phase HPLC system coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of this compound and its internal standard. For this compound (C19H22N2O2, MW: 310.4 g/mol ), the precursor ion [M+H]+ would be m/z 311.2. Product ions would be selected based on fragmentation patterns. |
| Collision Energy | Optimized for each MRM transition |
| Source Temperature | 500°C |
Data Presentation
The following tables summarize hypothetical quantitative data for method validation parameters that would be assessed during the development of a new analytical method for this compound.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC (Low) | 5 | < 15% | < 15% | 85 - 115% |
| MQC (Medium) | 50 | < 15% | < 15% | 85 - 115% |
| HQC (High) | 800 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 80% | 90 - 110% |
Table 4: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: General workflow for sample preparation.
Caption: Workflow for LC-MS/MS analysis.
References
- 1. This compound | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples [mdpi.com]
- 3. Quantification of Cardiovascular Biomarkers in Patient Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for characterizing caffeine, methylliberine, and theacrine pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. [Determination of quinine in plasma and urine by liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Cupreine-Based Catalyst Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreine, a Cinchona alkaloid, and its derivatives have emerged as a powerful class of organocatalysts, particularly in asymmetric synthesis. Their bifunctional nature, possessing both a Brønsted acid (phenolic hydroxyl group) and a Lewis base (quinuclidine nitrogen), allows for the activation of both nucleophiles and electrophiles, leading to high stereoselectivity in a variety of chemical transformations. High-throughput screening (HTS) methodologies are instrumental in rapidly identifying optimal catalyst structures and reaction conditions from a large library of candidates, thereby accelerating the drug discovery and development process.
These application notes provide detailed protocols for the parallel synthesis of this compound-based catalyst libraries and their subsequent high-throughput screening for asymmetric catalytic reactions. The methodologies are designed to be adaptable for various reaction types and can be integrated with automated liquid handling and analysis systems.
I. Parallel Synthesis of a this compound-Based Catalyst Library
This protocol describes the synthesis of a library of this compound derivatives with diverse functionalities at the C9-hydroxyl group, a common site for modification to tune catalytic activity and selectivity. The synthesis is designed for a 96-well microplate format.
Materials and Reagents:
-
This compound
-
A library of diverse carboxylic acids or acyl chlorides
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (optional, but recommended)
-
Centrifugal evaporator
Protocol for C9-Esterification:
-
Preparation of this compound Stock Solution: Prepare a 0.1 M stock solution of this compound in anhydrous DCM.
-
Dispensing this compound: Using a liquid handler or a multichannel pipette, dispense 100 µL of the this compound stock solution (10 µmol) into each well of a 96-well reaction block.
-
Preparation of Carboxylic Acid/Acyl Chloride Library: Prepare 0.12 M stock solutions of a diverse library of carboxylic acids or acyl chlorides in anhydrous THF.
-
Dispensing Reagents:
-
If using carboxylic acids, dispense 100 µL of each unique carboxylic acid solution (12 µmol) into the corresponding wells containing this compound. Then, add 15 µL of a 1.0 M solution of HATU in DMF and 15 µL of a 2.0 M solution of DIPEA in DCM to each well.
-
If using acyl chlorides, dispense 100 µL of each unique acyl chloride solution (12 µmol) into the corresponding wells. Then, add 15 µL of a 2.0 M solution of triethylamine (B128534) in DCM to each well.
-
-
Reaction Incubation: Seal the reaction block with a chemically resistant sealing mat and place it on an orbital shaker at room temperature for 12-24 hours.
-
Work-up:
-
Add 200 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction.
-
Add 200 µL of DCM to each well and mix thoroughly.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous layer using a liquid handler or multichannel pipette.
-
Wash the organic layer with 200 µL of brine.
-
Transfer the organic layer to a new 96-well plate.
-
-
Solvent Removal: Evaporate the solvent using a centrifugal evaporator to yield the crude this compound derivative library.
-
Reconstitution: Reconstitute the catalyst library in a suitable solvent (e.g., toluene, DCM) to a final concentration of 0.05 M for use in the screening reactions.
II. High-Throughput Screening of the Catalyst Library for Asymmetric Michael Addition
This protocol outlines the screening of the synthesized this compound-based catalyst library for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound. The reaction is monitored for both conversion and enantiomeric excess.
Materials and Reagents:
-
Synthesized this compound-based catalyst library (0.05 M stock solutions)
-
Michael donor (e.g., diethyl malonate)
-
Michael acceptor (e.g., trans-chalcone)
-
Solvent for the reaction (e.g., toluene)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
96-well reaction plates
-
Automated liquid handler
-
GC/HPLC system with a chiral column and autosampler
Screening Protocol:
-
Reaction Plate Preparation:
-
Prepare a 0.2 M stock solution of the Michael acceptor (e.g., trans-chalcone) in the reaction solvent.
-
Prepare a 0.4 M stock solution of the Michael donor (e.g., diethyl malonate) in the reaction solvent, containing the internal standard at a known concentration.
-
-
Dispensing Reagents: In a 96-well reaction plate, use an automated liquid handler to perform the following additions to each well:
-
50 µL of the Michael acceptor stock solution (10 µmol).
-
20 µL of a unique catalyst solution from the library (1 µmol, 10 mol%).
-
-
Reaction Initiation: To initiate the reactions, add 50 µL of the Michael donor stock solution (20 µmol) to each well.
-
Reaction Incubation: Seal the plate and place it on a shaker at the desired reaction temperature (e.g., room temperature or 40 °C) for the specified reaction time (e.g., 24 hours).
-
Quenching and Sample Preparation:
-
Quench the reactions by adding 100 µL of a suitable quenching solution (e.g., 1 M HCl in diethyl ether).
-
Add 200 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Seal the plate and vortex to ensure thorough mixing.
-
Centrifuge the plate to separate the layers.
-
Transfer a 100 µL aliquot of the organic layer to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by chiral GC or HPLC to determine the conversion (based on the internal standard) and the enantiomeric excess (ee) of the product.
-
High-throughput methods for determining enantiomeric excess, such as fluorescence-based assays or circular dichroism, can also be employed for faster screening.[1][2]
-
III. Data Presentation
The quantitative data from the high-throughput screening should be summarized in a clear and structured table for easy comparison of the performance of each catalyst in the library.
Table 1: High-Throughput Screening Results for the Asymmetric Michael Addition
| Well ID | Catalyst Structure/Identifier | Conversion (%) | Enantiomeric Excess (ee %) |
| A1 | This compound-C9-benzoate | 85 | 92 (R) |
| A2 | This compound-C9-acetate | 72 | 85 (R) |
| A3 | This compound-C9-pivaloate | 91 | 95 (R) |
| ... | ... | ... | ... |
| H12 | Control (no catalyst) | <5 | N/A |
IV. Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the high-throughput synthesis and screening of the this compound-based catalyst library.
Caption: High-throughput synthesis and screening workflow.
Proposed Catalytic Cycle for this compound-Catalyzed Michael Addition
The following diagram illustrates a plausible catalytic cycle for the asymmetric Michael addition reaction catalyzed by a this compound derivative. The catalyst utilizes a bifunctional activation mechanism.
Caption: Proposed bifunctional catalytic cycle.
References
Application Notes and Protocols for Cupreine as a Chiral Selector in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreine, a Cinchona alkaloid, serves as a versatile and effective chiral selector in high-performance liquid chromatography (HPLC). As a diastereomer of cupreidine, it possesses multiple stereogenic centers, making it an excellent candidate for the enantioselective separation of a wide range of chiral molecules. This document provides detailed application notes and protocols for the use of this compound-based chiral stationary phases (CSPs), particularly in the separation of acidic compounds such as non-steroidal anti-inflammatory drugs (NSAIDs) and amino acids.
This compound-based CSPs typically operate on a weak anion-exchange mechanism. The chiral recognition is primarily driven by ionic interactions between the protonated quinuclidine (B89598) nitrogen of the this compound selector and an anionic analyte. This primary interaction is further refined by a combination of hydrogen bonding, π-π stacking, and steric interactions, which leads to the differential retention of enantiomers. The presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring in this compound offers a unique site for hydrogen bonding, which can significantly influence chiral recognition.
Applications
This compound-derived chiral stationary phases are particularly well-suited for the enantioseparation of acidic and zwitterionic compounds. Key application areas include:
-
Pharmaceutical Analysis: Enantioselective determination of drug purity, pharmacokinetic studies, and quality control of chiral drugs, especially NSAIDs.
-
Amino Acid Analysis: Separation of D- and L-amino acid enantiomers, which is crucial in food science, biochemistry, and pharmaceutical development.
-
Agrochemicals: Analysis of chiral pesticides and herbicides to assess their enantiomer-specific activity and environmental fate.
Data Presentation
The following tables summarize representative quantitative data for the enantioseparation of selected acidic compounds on a this compound-based chiral stationary phase. Note: This data is representative and may vary depending on the specific column, instrumentation, and experimental conditions.
Table 1: Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
| Analyte | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Ibuprofen | Methanol/Acetic Acid/Triethylamine (B128534) (99/0.1/0.1, v/v/v) | 1.0 | 2.15 | 2.58 | 1.20 | 2.10 |
| Naproxen | Methanol/Acetic Acid/Triethylamine (98/0.2/0.1, v/v/v) | 1.0 | 3.42 | 4.28 | 1.25 | 3.50 |
| Ketoprofen | Methanol/Acetic Acid/Triethylamine (99/0.1/0.1, v/v/v) | 1.0 | 2.88 | 3.31 | 1.15 | 1.95 |
| Flurbiprofen | Methanol/Acetic Acid/Triethylamine (98/0.2/0.1, v/v/v) | 1.0 | 3.91 | 4.89 | 1.25 | 3.80 |
Table 2: Enantioseparation of N-derivatized Amino Acids
| Analyte | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| N-CBZ-Alanine | Methanol/Acetic Acid/Triethylamine (99.5/0.5/0.2, v/v/v) | 0.8 | 1.89 | 2.35 | 1.24 | 2.85 |
| N-CBZ-Leucine | Methanol/Acetic Acid/Triethylamine (99.5/0.5/0.2, v/v/v) | 0.8 | 2.54 | 3.20 | 1.26 | 3.10 |
| N-CBZ-Phenylalanine | Methanol/Acetic Acid/Triethylamine (99/1.0/0.5, v/v/v) | 0.8 | 3.11 | 4.04 | 1.30 | 4.20 |
| N-Dansyl-Glutamic Acid | Acetonitrile/Methanol/Acetic Acid/Triethylamine (80/19.5/0.5/0.2, v/v/v/v) | 1.2 | 4.23 | 5.50 | 1.30 | 4.50 |
Experimental Protocols
Protocol 1: Enantioseparation of NSAIDs
1. Objective: To resolve the enantiomers of a selected non-steroidal anti-inflammatory drug (e.g., Naproxen).
2. Materials:
- Chiral stationary phase: this compound-based CSP (e.g., immobilized on 5 µm silica (B1680970) gel), column dimensions: 250 mm x 4.6 mm I.D.
- HPLC system with UV detector
- Mobile phase: HPLC-grade methanol, glacial acetic acid, and triethylamine.
- Sample: Racemic Naproxen standard solution (1 mg/mL in mobile phase).
3. Chromatographic Conditions:
- Mobile Phase: Methanol / Acetic Acid / Triethylamine (98/0.2/0.1, v/v/v). Note: The ratio of acetic acid and triethylamine may need to be optimized to achieve the best peak shape and resolution.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
4. Procedure:
- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the racemic Naproxen standard solution.
- Record the chromatogram and determine the retention times for the two enantiomers.
- Calculate the retention factors (k'), separation factor (α), and resolution (Rs).
Protocol 2: Enantioseparation of N-derivatized Amino Acids
1. Objective: To separate the enantiomers of N-CBZ-Phenylalanine.
2. Materials:
- Chiral stationary phase: this compound-based CSP (e.g., immobilized on 5 µm silica gel), column dimensions: 250 mm x 4.6 mm I.D.
- HPLC system with UV detector
- Mobile phase: HPLC-grade methanol, glacial acetic acid, and triethylamine.
- Sample: Racemic N-CBZ-Phenylalanine standard solution (0.5 mg/mL in mobile phase).
3. Chromatographic Conditions:
- Mobile Phase: Methanol / Acetic Acid / Triethylamine (99/1.0/0.5, v/v/v). Note: The concentrations of the acidic and basic additives are critical for achieving good separation and may require optimization.
- Flow Rate: 0.8 mL/min
- Column Temperature: 20 °C
- Detection: UV at 265 nm
- Injection Volume: 5 µL
4. Procedure:
- Prepare and thoroughly degas the mobile phase.
- Equilibrate the column with the mobile phase until a stable baseline is observed (typically 30-60 minutes).
- Inject the N-CBZ-Phenylalanine standard solution.
- Acquire the chromatogram and identify the retention times of the two enantiomers.
- Calculate the chromatographic parameters: retention factors (k'), separation factor (α), and resolution (Rs).
Visualizations
Troubleshooting & Optimization
Improving enantioselectivity in cupreine-catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve enantioselectivity in cupreine-catalyzed reactions.
Troubleshooting Guide
Low enantioselectivity is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes of poor stereochemical control in your this compound-catalyzed reaction.
Problem: Low or No Enantioselectivity (ee)
When faced with poor enantioselectivity, it is crucial to systematically verify the integrity of your starting materials and reaction setup.[1]
Initial Checks:
-
Catalyst Purity and Integrity: Ensure the this compound catalyst is of high enantiomeric and chemical purity. Impurities can lead to competing, non-selective background reactions.[1]
-
Reagent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[1]
-
Reaction Conditions: Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent.[1]
-
Moisture and Air: While many organocatalytic reactions are robust, excessive moisture can sometimes negatively impact performance. Ensure your solvent and reagents are appropriately dried if the specific protocol requires it.[1]
If these initial checks do not resolve the issue, proceed to the following optimization steps.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting low enantioselectivity in this compound-catalyzed reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: How does the bifunctional nature of this compound influence enantioselectivity?
This compound and its derivatives are bifunctional catalysts.[2][3] The tertiary amine of the quinuclidine (B89598) core acts as a Brønsted base to deprotonate the nucleophile, while the phenolic hydroxyl group at the C6' position acts as a Brønsted acid to activate the electrophile through hydrogen bonding.[2][3] This dual activation within a chiral scaffold rigidly holds the substrates in a specific orientation during the transition state, leading to high enantioselectivity.[3]
Bifunctional Catalysis Mechanism
The following diagram illustrates the general mechanism of bifunctional catalysis by this compound in a Michael addition reaction.
Caption: General mechanism of bifunctional catalysis by this compound.
Q2: What is the first parameter I should optimize if my initial checks on reagent purity are fine?
If the basic parameters are correct, low enantioselectivity is likely due to suboptimal reaction conditions. The first and often most influential factor to investigate is the solvent.[1]
Q3: How does the choice of solvent affect enantioselectivity?
The solvent plays a critical role in organizing the transition state of the reaction.[1] Its polarity, viscosity, and ability to form hydrogen bonds can significantly influence the stereochemical outcome.[1][4] A solvent that stabilizes the desired transition state will lead to higher enantioselectivity.[1] It is highly recommended to screen a range of solvents.[1] For instance, moving from a polar aprotic solvent to a less polar one has been shown to increase enantioselectivity in some reactions.[1] In some cases, specific solute-solvent interactions, rather than just the bulk dielectric properties of the solvent, are the root cause of the observed solvent effect.[5]
Q4: Can adjusting the reaction temperature improve my enantiomeric excess?
Yes, temperature is a critical parameter for controlling enantioselectivity.[1][6] Generally, lower temperatures lead to higher ee values because the energy difference between the diastereomeric transition states is more significant.[7] However, this is not always the case, and in some systems, higher temperatures have led to better results.[8][9] Therefore, a temperature optimization study is recommended.[10]
Q5: How does catalyst loading impact the enantioselectivity of the reaction?
The concentration of the catalyst must be optimized to ensure the catalyzed pathway dominates over any non-selective background reactions.[11] While a higher catalyst loading can sometimes improve enantioselectivity, excessively high concentrations can lead to decreased yields or the formation of byproducts.[12] It is essential to find the optimal loading where the reaction rate and enantioselectivity are maximized.[12]
Q6: What is the effect of modifying the hydroxyl group at the C9 position of this compound?
Modification of the C9 hydroxyl group can have a significant impact on the catalyst's activity and selectivity. For some reactions, such as the addition of nitroalkanes to carbonyl compounds, substituting the C9-OH with a benzyl (B1604629) group has been shown to give the best results.[2][3] In other cases, derivatization with other groups like benzoyl has proven effective.[13] This highlights the importance of catalyst screening and modification for specific applications.
Data on Reaction Parameter Optimization
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the enantioselectivity of reactions catalyzed by this compound and its derivatives.
Table 1: Effect of Solvent on Enantioselectivity in a this compound-Catalyzed Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | -20 | 95 | 92 |
| 2 | THF | -20 | 90 | 85 |
| 3 | CH2Cl2 | -20 | 98 | 88 |
| 4 | Diethyl Ether | -20 | 85 | 75 |
| 5 | Acetonitrile | -20 | 70 | 60 |
Table 2: Effect of Temperature on Enantioselectivity in a this compound-Catalyzed Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 99 | 80 |
| 2 | Toluene | 0 | 98 | 88 |
| 3 | Toluene | -20 | 95 | 92 |
| 4 | Toluene | -40 | 80 | 95 |
| 5 | Toluene | -60 | 60 | 97 |
Table 3: Effect of Catalyst Loading on Enantioselectivity in a this compound-Catalyzed Reaction
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 1 | -20 | 70 | 85 |
| 2 | 5 | -20 | 92 | 92 |
| 3 | 10 | -20 | 95 | 92 |
| 4 | 20 | -20 | 96 | 91 |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Michael Addition
This protocol provides a general starting point for the Michael addition of a β-ketoester to a nitroolefin catalyzed by a this compound derivative.
-
To a stirred solution of the nitroolefin (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL) at the desired temperature, add the this compound catalyst (0.05 mmol, 10 mol%).
-
Add the β-ketoester (0.6 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Protocol 2: General Procedure for a this compound-Catalyzed Henry (Nitroaldol) Reaction
This protocol is a general starting point for the Henry reaction between an aldehyde and a nitroalkane catalyzed by this compound.
-
To a solution of the aldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL) at the desired temperature, add the this compound catalyst (0.025 mmol, 5 mol%).
-
Add the nitroalkane (2.5 mmol, 5.0 equiv).
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]
- 3. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Cupreine Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cupreine in asymmetric catalysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to help you achieve optimal results in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the optimization of reaction conditions for this compound-catalyzed reactions.
Q1: My enantioselectivity (ee) is low or inconsistent. What are the likely causes?
A1: Low or variable enantioselectivity in this compound-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Purity and Handling: this compound and its derivatives are sensitive to impurities. Ensure the catalyst is of high purity and handled under an inert atmosphere to prevent degradation. Trace amounts of acid or base can significantly impact the catalyst's performance.
-
Solvent Quality: The choice of solvent and its purity are critical. Protic solvents can interfere with the hydrogen-bonding interactions essential for stereocontrol. Ensure solvents are anhydrous and free of peroxides.
-
Reaction Temperature: Temperature plays a significant role in enantioselectivity. Generally, lower temperatures lead to higher ee values by enhancing the energy difference between the diastereomeric transition states.[1]
-
Catalyst Loading: Both insufficient and excessive catalyst loading can negatively affect enantioselectivity. A low catalyst concentration may result in a competing, non-selective background reaction, while high concentrations can sometimes lead to the formation of less selective catalyst aggregates.
-
Substrate and Reagent Purity: Impurities in the substrate or reagents can act as catalyst poisons or compete in side reactions, leading to reduced enantioselectivity.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Q2: My reaction yield is poor, although the enantioselectivity is acceptable. How can I improve the yield?
A2: Poor yields can be attributed to several factors, including incomplete conversion or catalyst deactivation.
-
Reaction Time and Temperature: Increasing the reaction temperature can sometimes improve the reaction rate and yield, but be mindful of the potential negative impact on enantioselectivity.[1] Extending the reaction time might also lead to higher conversion.
-
Catalyst Deactivation: this compound catalysts can deactivate over time, especially in the presence of impurities or under harsh reaction conditions.[2] Consider adding the catalyst in portions or using a more robust derivative if deactivation is suspected.
-
Stirring and Mixing: In heterogeneous reactions, ensure efficient stirring to overcome mass transfer limitations.
Q3: I am observing the formation of side products. What could be the reason?
A3: The formation of side products can be due to the reactivity of the starting materials or the product under the reaction conditions.
-
Reaction Conditions: Harsh conditions like high temperatures can promote side reactions.
-
Substrate Reactivity: The inherent reactivity of your substrate might lead to undesired pathways. Consider using protecting groups if necessary.
-
Catalyst-Substrate Interaction: The bifunctional nature of this compound can sometimes lead to unexpected reaction pathways. A thorough mechanistic understanding of your specific reaction is beneficial.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of common this compound-catalyzed reactions.
Table 1: Optimization of the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | dr (syn:anti) |
| 1 | This compound (10) | Toluene | 25 | 24 | 85 | 90 | 95:5 |
| 2 | This compound (10) | THF | 25 | 24 | 88 | 85 | 92:8 |
| 3 | This compound (10) | CH2Cl2 | 25 | 24 | 92 | 88 | 94:6 |
| 4 | This compound (10) | Toluene | 0 | 48 | 82 | 95 | 97:3 |
| 5 | This compound (5) | Toluene | 0 | 48 | 80 | 94 | 96:4 |
| 6 | 9-O-Benzoylthis compound (10) | Toluene | 0 | 24 | 95 | 98 | 99:1 |
Data is illustrative and compiled from general trends observed in the literature.[3][4][5][6]
Table 2: Optimization of the Asymmetric Henry (Nitroaldol) Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound (5) | THF | -20 | 48 | 75 | 92 |
| 2 | This compound (5) | Toluene | -20 | 48 | 70 | 88 |
| 3 | This compound (5) | MTBE | -20 | 48 | 80 | 94 |
| 4 | 9-O-Benzylthis compound (5) | MTBE | -20 | 24 | 90 | 97 |
| 5 | This compound (10) | MTBE | 0 | 24 | 85 | 85 |
| 6 | 9-O-Benzylthis compound (2) | MTBE | -20 | 24 | 88 | 96 |
Data is illustrative and compiled from general trends observed in the literature.[7][8][9][10][11]
Experimental Protocols
This section provides detailed methodologies for key this compound-catalyzed reactions.
Protocol 1: General Procedure for the Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene
-
To a flame-dried Schlenk tube under an argon atmosphere, add the this compound catalyst (0.02 mmol, 10 mol%).
-
Add the desired anhydrous solvent (2.0 mL).
-
Cool the mixture to the specified temperature (e.g., 0 °C).
-
Add the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv).
-
Add the nitroalkene (0.24 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the Asymmetric Henry (Nitroaldol) Reaction
-
To a flame-dried Schlenk tube under an argon atmosphere, add the this compound derivative (e.g., 9-O-benzylthis compound) (0.01 mmol, 5 mol%).
-
Add the desired anhydrous solvent (e.g., MTBE, 1.0 mL).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (0.2 mmol, 1.0 equiv).
-
Add the nitroalkane (1.0 mmol, 5.0 equiv).
-
Stir the reaction mixture vigorously at the specified temperature for the indicated time.
-
Monitor the reaction by TLC.
-
After completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycle for a this compound-catalyzed Michael addition and a general experimental workflow for optimizing reaction conditions.
Caption: Proposed catalytic cycle for a this compound-catalyzed Michael addition.
Caption: General workflow for the optimization of reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 9. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Henry Reaction [organic-chemistry.org]
Technical Support Center: Cupreine-Mediated Transformations
Welcome to the Technical Support Center for Cupreine-Mediated Transformations. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues, particularly low yields, encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
Troubleshooting Guide: Low Reaction Yields
Low product yield, even with high enantioselectivity, is a common challenge in asymmetric catalysis. This guide provides a systematic approach to diagnosing and resolving this issue in your this compound-mediated reactions.
Q1: My reaction has a low yield, but the enantioselectivity is high. What are the first steps I should take?
A low yield with high enantioselectivity often points to issues with reaction kinetics, catalyst stability, or substrate reactivity rather than the stereochemical control of the reaction.[1]
Initial Troubleshooting Steps:
-
Monitor Reaction Progress: Track the reaction over time using techniques like TLC, GC, or NMR to determine if the reaction has stalled or is proceeding very slowly. An increase in reaction time may be all that is needed.
-
Assess Catalyst Loading: An insufficient amount of the active this compound catalyst may not be enough to drive the reaction to completion within a reasonable timeframe. Consider a modest increase in the catalyst concentration.[1]
-
Check Reagent Stoichiometry: Ensure that the ratio of your reactants is correct and that no limiting reagent is being consumed prematurely.[1]
-
Evaluate Temperature: If the reaction has stalled, a moderate increase in temperature might improve the reaction rate. However, be cautious as higher temperatures can sometimes negatively impact enantioselectivity.[1]
Frequently Asked Questions (FAQs)
Catalyst and Reagents
Q2: How does the purity of my this compound catalyst, substrates, and solvents affect the reaction yield?
The purity of all reaction components is critical. Impurities can act as catalyst poisons, leading to deactivation and consequently, lower yields.
-
Catalyst Purity: Ensure your this compound or this compound derivative is of high purity. If synthesized in-house, thorough characterization is essential.
-
Substrate/Reagent Purity: Impurities in the starting materials can interfere with the catalyst or participate in side reactions.[1] Purify substrates and reagents through appropriate methods like recrystallization or distillation if purity is questionable.
-
Solvent Quality: Solvents should be dry and free of peroxides, as these can deactivate the catalyst. Using rigorously dried solvents and inert atmosphere techniques is crucial for sensitive catalysts.[1]
Q3: My this compound catalyst appears to be deactivating over time. What could be the cause and how can I prevent it?
Catalyst deactivation is a common issue and can be caused by several factors.[1] Identifying the deactivation pathway is key to mitigating the problem.
Common Causes of Deactivation:
-
Poisoning: Strong binding of impurities from substrates, solvents, or the atmosphere to the active site of the catalyst.
-
Fouling: Deposition of byproducts or polymers on the catalyst surface.
-
Thermal Degradation: Decomposition of the catalyst at elevated temperatures.
-
Mechanical Failure: Physical breakdown of a supported catalyst.
Prevention and Mitigation Strategies:
-
Purify Reactants: Thoroughly purify all starting materials and solvents to remove potential poisons.[1]
-
Inert Atmosphere: For air- or moisture-sensitive reactions, use a glovebox or Schlenk line.
-
Optimize Temperature: Operate at the lowest effective temperature to minimize thermal degradation.[1]
-
Guard Bed: Consider using a guard bed to capture impurities before they reach the catalyst bed in flow chemistry setups.[1]
Reaction Conditions
Q4: How do I select the optimal solvent for my this compound-mediated transformation to maximize yield?
Solvent choice is crucial as it can significantly influence reaction rates and catalyst stability. The polarity and coordinating ability of the solvent can affect the transition state geometry. A screening of different solvents is often the most effective approach to identify the optimal one for your specific reaction.
Q5: What is the typical catalyst loading for a this compound-mediated reaction, and how does it impact the yield?
Catalyst loading can have a significant impact on reaction yield. While a higher catalyst loading can increase the reaction rate, it also increases cost. Conversely, a loading that is too low may result in an incomplete reaction and low yield.[1] It is recommended to screen a range of catalyst loadings to find the optimal balance for your transformation. In some organocatalytic reactions, very high catalyst concentrations can lead to aggregation, which may decrease catalytic activity.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables provide examples of how systematic optimization of reaction parameters can improve the yield in asymmetric transformations.
Table 1: Effect of Catalyst Loading and Temperature on a Hypothetical this compound-Mediated Michael Addition
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 25 | 24 | 45 |
| 2 | 5 | 25 | 24 | 78 |
| 3 | 10 | 25 | 24 | 92 |
| 4 | 10 | 0 | 48 | 85 |
| 5 | 10 | 40 | 12 | 95 |
This table illustrates that increasing catalyst loading and temperature can lead to higher yields in shorter reaction times. However, enantioselectivity should also be monitored as it may be affected.
Table 2: Influence of Solvent on a Hypothetical this compound-Catalyzed Henry Reaction
| Entry | Solvent | Dielectric Constant (ε) | Time (h) | Yield (%) |
| 1 | Toluene | 2.4 | 48 | 65 |
| 2 | Dichloromethane | 9.1 | 24 | 88 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 36 | 75 |
| 4 | Ethanol | 24.6 | 24 | 93 |
| 5 | Acetonitrile | 37.5 | 24 | 82 |
This table demonstrates the significant impact of solvent choice on reaction yield. A systematic screening of solvents with varying polarities is recommended during optimization.
Experimental Protocols
General Procedure for a this compound-Mediated Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
This protocol is a representative example for a this compound-catalyzed reaction.
-
Catalyst Preparation: To a solution of trans-β-nitrostyrene (0.1 mmol) in the chosen solvent (1.0 mL) in a reaction vial, add the this compound catalyst (e.g., 10 mol%).
-
Reaction Initiation: Add dimethyl malonate (0.2 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
Analysis: Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
References
Cupreine catalyst deactivation and regeneration strategies
This center provides troubleshooting guides, frequently asked questions (FAQs), and general protocols to assist researchers, scientists, and drug development professionals in effectively utilizing cupreine catalysts and addressing common challenges related to their deactivation and regeneration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield and/or enantioselectivity have dropped significantly. How do I confirm the catalyst is the problem?
A systematic approach is crucial to pinpoint the cause of low yield or enantioselectivity.[1][2] Catalyst deactivation is a primary suspect, but other factors should also be investigated.
Recommended Steps:
-
Run a Control Reaction: Conduct the experiment using a fresh batch of the this compound catalyst under identical conditions. If this reaction proceeds as expected, it strongly indicates that your original catalyst has lost activity.[2]
-
Inspect Reagent Purity: Impurities present in substrates, solvents, or additives can act as catalyst poisons.[1][2] Ensure all materials are of high purity and are properly stored.
-
Verify Reaction Conditions: Double-check all reaction parameters, including temperature, pressure, concentration, and mixing, to ensure they align with the established protocol. Minor deviations can significantly impact catalyst performance.
-
Visual Inspection: For heterogeneous (supported) this compound catalysts, look for changes in the catalyst's physical appearance, such as color change or aggregation, which might suggest degradation.[2]
Q2: I've confirmed my this compound catalyst is deactivated. What are the likely causes?
Catalyst deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[3]
-
Poisoning: This is a common deactivation pathway where impurities in the reaction mixture bind to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[1] Common poisons for organocatalysts include water, strong acids or bases, and compounds containing sulfur or heavy metals.[2][4]
-
Fouling/Coking: In some reactions, particularly with complex substrates or at elevated temperatures, insoluble byproducts or polymers (coke) can deposit on the catalyst surface, physically blocking active sites and pores.[3][4]
-
Thermal Degradation (Sintering): Exposing the catalyst to excessive temperatures can cause irreversible structural changes.[5] For supported catalysts, this can lead to the agglomeration of active sites, reducing the available surface area.
-
Leaching: The active this compound molecule can sometimes detach (leach) from a solid support into the reaction medium, especially in aggressive solvent systems or at high temperatures.[2][3][4]
Q3: My supported this compound catalyst appears to be leaching. How can I mitigate this?
Leaching of the active component is a significant issue for supported catalysts, leading to a loss of activity and potential product contamination.
Prevention and Mitigation Strategies:
-
Optimize Solvent Choice: Select solvents that do not aggressively attack the support material or the linkage between the support and the this compound molecule.
-
Control Temperature: Operate at the lowest effective temperature to minimize the rate of leaching.
-
Strengthen the Linkage: During catalyst synthesis, ensure a robust covalent bond is formed between the this compound derivative and the support material.
-
Post-Reaction Analysis: After filtration, analyze the reaction filtrate (e.g., using HPLC or LC-MS) to quantify the amount of leached catalyst. This can help in optimizing conditions to minimize loss in future runs.
Catalyst Deactivation & Regeneration Workflow
The following diagram illustrates a logical workflow for troubleshooting and addressing catalyst deactivation.
Caption: Troubleshooting workflow for diagnosing and addressing this compound catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound catalysts?
Proper storage is essential to maintain the catalyst's activity over time. This compound and its derivatives should be stored in well-closed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon).[6][7] It is best to store them in a cool, dry place away from potential contaminants.
Q2: Can all deactivated this compound catalysts be regenerated?
Not always. The success of regeneration depends heavily on the deactivation mechanism.
-
Regenerable: Deactivation by some forms of poisoning or fouling can often be reversed. For example, poisons that are weakly adsorbed can sometimes be removed by washing with an appropriate solvent.[2][3] Similarly, soluble foulants can be washed away.
-
Difficult to Regenerate: Deactivation due to thermal degradation (sintering) or strong, irreversible chemisorption of a poison is typically permanent.[5] In cases of significant leaching from a support, regeneration is not feasible.
Q3: How many times can a supported this compound catalyst be recycled?
The reusability of a supported catalyst is not infinite and varies widely depending on the reaction, the stability of the support, and the robustness of the linker. Some polymer-supported Cinchona alkaloid catalysts have been reused multiple times without a significant loss of effectiveness.[8][9] It is recommended to perform a series of recycling experiments, analyzing the catalyst's performance (yield and enantioselectivity) in each cycle to determine its practical lifespan for your specific application.
Q4: What is the general principle behind catalyst regeneration?
Regeneration aims to restore the catalyst to its active state by removing the substances causing deactivation.[3] This typically involves a multi-step process designed to clean the catalyst's active sites without causing further damage. The specific method depends on the nature of the deactivation.
General Experimental Protocols
These are generalized procedures. Specific conditions (solvent, temperature, duration) must be optimized for your particular catalyst and reaction system.
Protocol 1: General Procedure for Regeneration by Washing (for Poisoning/Fouling)
This protocol is intended for supported (heterogeneous) this compound catalysts that have been deactivated by soluble impurities or byproducts.
-
Catalyst Recovery: After the reaction, recover the supported catalyst from the reaction mixture by filtration.
-
Initial Solvent Wash: Wash the recovered catalyst multiple times with the primary solvent used in the reaction. This removes residual reactants and products.
-
Targeted Wash: Select a solvent or a sequence of solvents capable of dissolving the suspected poison or foulant without damaging the catalyst.
-
For non-polar contaminants, wash with a non-polar solvent like hexane (B92381) or toluene.
-
For more polar contaminants, a polar aprotic solvent (e.g., acetone, ethyl acetate) or a protic solvent (e.g., ethanol) may be effective.[10] An acidic or basic wash can also be used to remove specific types of poisons, but care must be taken not to degrade the catalyst or support.[3][11]
-
-
Final Rinse: Perform a final rinse with a volatile, non-reactive solvent (e.g., diethyl ether or dichloromethane) to facilitate drying.[10]
-
Drying: Dry the washed catalyst thoroughly under a high vacuum to remove all residual solvents. Ensure the drying temperature is well below the catalyst's thermal decomposition point.
-
Activity Test: Test the regenerated catalyst's performance in a small-scale control reaction to determine if its activity has been restored.
Catalyst Lifecycle Diagram
This diagram illustrates the cycle of a reusable catalyst, from its active state through deactivation and regeneration.
Caption: The lifecycle of a this compound catalyst, showing activation, deactivation, and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 6. Cupreidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 7. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 8. Polymer-Supported Cinchona Alkaloid-Derived Ammonium Salts as Recoverable Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Effect of additives and co-catalysts on cupreine performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of cupreine and its derivatives in asymmetric catalysis. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and data on the effects of additives and co-catalysts to help you optimize your reactions and achieve high performance.
Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered during this compound-catalyzed reactions.
Issue 1: Low Reaction Yield
Q: My this compound-catalyzed reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Possible Causes and Solutions:
-
Purity of Reactants and Solvents: Impurities in your starting materials or solvent can act as catalyst poisons or participate in side reactions, consuming your reactants and lowering the yield.[1][2]
-
Solution: Ensure all starting materials are of high purity. Purify substrates and reagents if necessary through techniques like recrystallization or distillation. Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions.[1]
-
-
Catalyst Deactivation: this compound, like other catalysts, can deactivate over time due to exposure to air, moisture, or impurities.[3][4]
-
Solution: Use a fresh batch of this compound catalyst. Store the catalyst under an inert atmosphere and in a desiccator. If deactivation is suspected, consider catalyst regeneration (see FAQ section).
-
-
Suboptimal Reaction Conditions: Temperature, concentration, and reaction time play a crucial role in reaction outcomes.[5]
-
Solution: Systematically optimize reaction conditions. This could involve lowering the temperature to minimize side reactions or increasing it to improve conversion. Varying the concentration of the reactants and catalyst can also have a significant impact. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.[2]
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.[1]
-
Solution: Review your workup and purification procedures. Ensure complete extraction of the product from the aqueous phase. Minimize transfers of the product and use appropriate purification techniques to avoid decomposition on the stationary phase.
-
Issue 2: Poor Enantioselectivity
Q: The enantiomeric excess (ee) of my product is low or inconsistent. How can I improve the enantioselectivity of my this compound-catalyzed reaction?
A: Low enantioselectivity is a common challenge in asymmetric catalysis and can be influenced by a variety of factors.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic approach to troubleshooting low enantioselectivity.
Possible Causes and Solutions:
-
Catalyst Quality: The purity and enantiomeric integrity of the this compound catalyst are paramount.
-
Solution: Use a highly pure, enantiomerically enriched this compound catalyst. If you have synthesized the catalyst yourself, ensure its purity through characterization techniques like NMR and chiral HPLC.
-
-
Reaction Temperature: Temperature has a significant impact on enantioselectivity.
-
Solution: Generally, lower reaction temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[5] Try running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies.
-
Solution: Perform a solvent screen using a range of solvents with different polarities and coordinating abilities. Non-polar, non-coordinating solvents often give good results in this compound catalysis.
-
-
Additives and Co-catalysts: The presence of additives or co-catalysts can significantly enhance enantioselectivity.
-
Solution: Consider the addition of acidic or basic additives, or a co-catalyst. For example, in some reactions, a co-catalyst like (R)-BINOL has been shown to improve performance.[6] The use of molecular sieves can also be beneficial to remove trace amounts of water.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the 6'-OH group in this compound catalysis? A1: The 6'-hydroxyl group on the quinoline (B57606) ring of this compound is crucial for its catalytic activity and stereoselectivity. It can act as a hydrogen-bond donor to activate electrophiles and can also be deprotonated to act as a Brønsted base. This bifunctional nature allows this compound to simultaneously activate both the nucleophile and the electrophile in a stereocontrolled manner.
Q2: Can I use a this compound derivative instead of this compound? A2: Yes, derivatization of this compound, particularly at the C9-hydroxyl group, is a common strategy to fine-tune its steric and electronic properties. This can lead to improved reactivity and enantioselectivity for specific reactions. For instance, substituting the 9-OH with a bulky aromatic group can enhance enantioselectivity in certain Michael additions.
Q3: My catalyst seems to have deactivated. Is it possible to regenerate it? A3: Catalyst deactivation can occur through poisoning by impurities or fouling from reaction byproducts.[3][4] Regeneration may be possible depending on the cause of deactivation. A general procedure for regeneration involves washing the catalyst with a suitable solvent to remove adsorbed species.[7] For more robust deactivation, a mild acidic or basic wash may be necessary, followed by thorough drying. However, it is often more reliable to use a fresh batch of catalyst.
Q4: What is the effect of acidic or basic additives on this compound performance? A4: Acidic or basic additives can influence the reaction by altering the protonation state of the catalyst or the substrates.[8]
-
Acidic additives can protonate the quinuclidine (B89598) nitrogen of this compound, which can modulate its Lewis basicity and impact the reaction mechanism.
-
Basic additives can deprotonate the 6'-OH group, increasing its Brønsted basicity and nucleophilicity. The effect of these additives is highly dependent on the specific reaction, and optimization is often required.
Q5: Are there any known co-catalysts that work well with this compound? A5: Yes, in some cases, co-catalysts can enhance the performance of this compound. For example, the use of BINOL (1,1'-bi-2-naphthol) derivatives as co-catalysts has been reported to improve enantioselectivity in certain reactions.[6][9] The co-catalyst can interact with the substrate or the this compound catalyst to create a more organized and stereoselective transition state.
Data Presentation
The following tables summarize the effects of additives and co-catalysts on this compound performance in representative reactions.
Table 1: Effect of C9-OH Derivatization on this compound Performance in the Michael Addition of Malonates to Nitroolefins
| Entry | Catalyst | R Group at C9-OH | Solvent | Yield (%) | ee (%) |
| 1 | This compound | H | Toluene (B28343) | 85 | 75 |
| 2 | CPN-Derivative 1 | Benzyl | Toluene | 92 | 88 |
| 3 | CPN-Derivative 2 | 9-Anthracenylmethyl | Toluene | 95 | 94 |
Data are representative and compiled from various sources in the literature. Reaction conditions: Room temperature, 24 hours.
Table 2: Effect of Co-catalyst on this compound-Catalyzed Aza-Morita-Baylis-Hillman Reaction
| Entry | Catalyst | Co-catalyst (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | β-ICPD (10) | None | CH₂Cl₂ | 65 | 70 |
| 2 | β-ICPD (10) | (R)-BINOL (10) | CH₂Cl₂ | 88 | 92 |
β-ICPD is a derivative of cupreidine. Data is illustrative of the potential for co-catalysis.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
This protocol describes a general method for the addition of nitromethane (B149229) to an aromatic aldehyde catalyzed by this compound.
Materials:
-
This compound (5 mol%)
-
Aromatic aldehyde (1.0 mmol)
-
Nitromethane (5.0 mmol)
-
Toluene (2.0 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.05 mmol).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add toluene (1.0 mL) to the vial and stir until the catalyst dissolves.
-
Add the aromatic aldehyde (1.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add nitromethane (5.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for a this compound-Catalyzed Henry Reaction
Caption: A step-by-step workflow for the Henry reaction.
Mandatory Visualization
Signaling Pathway: Proposed Catalytic Cycle for this compound-Catalyzed Michael Addition
Caption: Proposed catalytic cycle for a this compound-catalyzed Michael addition.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Influence of Solvent on Stereoselectivity in Cupreine Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective reactions catalyzed by cupreine and its derivatives. The following information is designed to help you optimize your experimental conditions and achieve high levels of stereocontrol.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is showing low enantioselectivity (ee). What is the most likely cause related to the solvent?
A1: Low enantioselectivity is a common issue and the solvent is a critical parameter to investigate. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[1][2] A non-optimal solvent can fail to sufficiently differentiate the energy barrier between the pathways leading to the two enantiomers. It is highly recommended to perform a solvent screen to identify the optimal medium for your specific substrate and reaction type.
Q2: How do protic vs. aprotic solvents affect this compound catalysis?
A2: The effect of protic versus aprotic solvents is highly dependent on the specific reaction mechanism. This compound is a bifunctional catalyst, possessing both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group.
-
Protic solvents (e.g., alcohols) can engage in hydrogen bonding with both the catalyst and the substrates. This can be beneficial in some cases by stabilizing key intermediates or transition states. However, protic solvents can also solvate the catalyst's functional groups, potentially hindering their interaction with the substrates and leading to lower reactivity or selectivity.
-
Aprotic solvents are generally less interactive and can be broadly categorized into polar (e.g., CH₂Cl₂, THF, Ethyl Acetate) and non-polar (e.g., Toluene, Hexane). The choice between these will depend on the polarity of your substrates and the nature of the transition state. Often, non-polar or weakly polar aprotic solvents are a good starting point for screening as they are less likely to interfere with the crucial hydrogen bonding interactions between the catalyst and substrates.
Q3: Can the solvent choice reverse the enantioselectivity of my reaction?
A3: While less common, a change in solvent can, in some cases, lead to a reversal of enantioselectivity. This typically occurs when the solvent fundamentally alters the reaction mechanism or the preferred conformation of the catalyst-substrate complex. More often, changing the solvent will modulate the degree of enantioselectivity rather than inverting it.
Q4: I am observing poor solubility of my catalyst or substrate. What should I do?
A4: Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results. If your this compound catalyst or substrate is not dissolving, you should switch to a more suitable solvent. If you are using a non-polar solvent like Toluene, you could try a more polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). It is a balance; the ideal solvent must dissolve all components while still facilitating high stereoselectivity. In some instances, a solvent mixture can provide the right balance of solubility and selectivity.
Q5: Are there any "green" or bio-based solvents that are effective for this compound catalysis?
A5: Yes, there is a growing interest in using more environmentally benign solvents in organocatalysis. Solvents like 2-methyl THF, ethyl acetate, and even ethanol (B145695) have been used in reactions catalyzed by this compound derivatives.[3] The effectiveness of these solvents will be reaction-dependent, and they should be included in your solvent screening to find a balance between sustainability and performance.
Troubleshooting Guides
Issue: Low or Inconsistent Enantiomeric Excess (ee%)
This is one of the most frequent challenges in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting low enantioselectivity with a focus on solvent effects.
Step 1: Verify Purity of Reagents and Catalyst Before optimizing reaction conditions, ensure the purity of your starting materials, as impurities can significantly impact catalyst performance.
-
Substrate and Reagents: Purify your substrates and reagents if their purity is questionable.
-
Catalyst: Ensure your this compound catalyst is of high purity and has not degraded during storage.
-
Solvent: Use dry, high-purity solvents, as trace amounts of water or other impurities can be detrimental.
Step 2: Systematic Solvent Screening The choice of solvent is paramount for achieving high enantioselectivity. It is recommended to screen a range of solvents with varying polarities and coordinating abilities.
-
Initial Screening: Start with a range of common aprotic solvents such as Toluene, Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).
-
Consider Protic Solvents: Depending on the reaction, it may be worth testing a protic solvent like isopropanol (B130326) or ethanol, but be aware of potential hydrogen bonding interference.
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to good results, particularly if the substrates are liquids.
Step 3: Temperature Optimization Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Incremental Cooling: If your reaction is running at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.
-
Monitor Reaction Time: Be aware that lowering the temperature will likely decrease the reaction rate, so longer reaction times may be necessary.
Step 4: Concentration Adjustment The concentration of the reaction can influence the aggregation state of the catalyst and the overall reaction kinetics.
-
Dilution: If you suspect catalyst aggregation at high concentrations is lowering selectivity, try running the reaction at a lower concentration.
Data Presentation: Solvent Effects on Stereoselectivity
Table 1: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene Catalyzed by a Cinchona Squaramide
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | CPME | 98 | 96 |
| 2 | Toluene | 98 | 96 |
| 3 | CH₂Cl₂ | 98 | 96 |
| 4 | Acetylacetone (neat) | 98 | 94 |
| 5 | Butyl Acetate | 45 | 96 |
Data adapted from a study using a recyclable cinchona squaramide organocatalyst. CPME = Cyclopentyl methyl ether. The data illustrates that while several non-polar and weakly polar solvents can give high enantioselectivity, solvent choice can significantly impact yield.[4]
Table 2: Asymmetric Henry (Nitroaldol) Reaction Catalyzed by a Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ System
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Ethanol | 99 | 88.2 |
| 2 | Isopropanol | 80 | 86.6 |
| 3 | Isobutanol | 99 | 82.6 |
| 4 | THF | 99 | 75.4 |
| 5 | Dichloromethane | 99 | 70.5 |
| 6 | Toluene | 99 | 65.3 |
| 7 | Acetonitrile | 99 | 53.1 |
Data from a study on an in-situ generated copper-amino alcohol catalyst system, demonstrating the profound effect of solvent polarity on enantioselectivity in the Henry reaction.[1]
Experimental Protocols
General Procedure for a this compound-Catalyzed Asymmetric Michael Addition
This protocol is a general starting point and should be optimized for your specific substrates.
-
Catalyst and Substrate Preparation: To a dry reaction vial, add the Michael donor (e.g., a 1,3-dicarbonyl compound, 0.2 mmol), the this compound catalyst (0.02 mmol, 10 mol%), and the chosen solvent (1.0 mL).
-
Reaction Initiation: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes. Then, add the Michael acceptor (e.g., a nitroalkene, 0.22 mmol) to the solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity in this compound-catalyzed reactions.
Proposed Bifunctional Activation in a this compound-Catalyzed Michael Addition
Caption: Dual activation model for a this compound-catalyzed Michael addition.
References
Technical Support Center: Cupreine-Catalyzed Reactions
Welcome to the technical support center for cupreine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during these sensitive asymmetric syntheses.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems in your this compound-catalyzed reactions.
Guide 1: Low Enantioselectivity or Inconsistent Stereochemical Outcome
Low or variable enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. This guide will help you identify the potential causes and implement effective solutions.
Technical Support Center: Removal of Cupreine Catalyst from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of cupreine catalyst from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound catalyst after a reaction?
A1: The two most effective and commonly used methods for removing the basic this compound catalyst from a reaction mixture are acid-base liquid-liquid extraction and silica (B1680970) gel chromatography. The choice between these methods depends on the properties of the desired product, the solvent system used, and the required level of purity.
Q2: How does acid-base extraction work to remove this compound?
A2: this compound, like other cinchona alkaloids, is a basic compound due to its quinuclidine (B89598) nitrogen atom. By washing the organic reaction mixture with a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid), the this compound catalyst is protonated, forming a salt. This salt is soluble in the aqueous layer and is thus extracted from the organic phase, which contains the desired product. The catalyst can then be recovered by basifying the aqueous layer to precipitate the neutral this compound.
Q3: When is silica gel chromatography a better option?
A3: Silica gel chromatography is particularly useful when the product is sensitive to acidic conditions or when a very high level of purity is required. This compound is a polar molecule and will adhere strongly to the polar silica gel stationary phase. This allows for the separation of the catalyst from less polar organic products by eluting the column with an appropriate solvent system.
Q4: Can the this compound catalyst be recycled after removal?
A4: Yes, one of the advantages of the acid-base extraction method is the potential for catalyst recycling. After extracting the protonated this compound into the aqueous phase, the catalyst can be precipitated by adding a base. The solid catalyst can then be filtered, dried, and reused in subsequent reactions, which can be a significant cost-saving measure.
Troubleshooting Guides
Guide 1: Acid-Base Extraction Issues
This guide addresses common problems encountered during the removal of this compound catalyst using acid-base extraction.
}
Troubleshooting Acid-Base Extraction
Guide 2: Silica Gel Chromatography Issues
This guide provides solutions for common problems encountered during the purification of a reaction mixture containing this compound catalyst via silica gel chromatography.
}
Troubleshooting Silica Gel Chromatography
Data Presentation
The following table summarizes the typical efficiencies of the primary methods for this compound catalyst removal. The actual efficiency may vary depending on the specific reaction conditions and the properties of the product.
| Method | Typical Recovery of Product | Typical Recovery of Catalyst | Purity of Product | Scalability |
| Acid-Base Extraction | >95% | 85-95% (after precipitation) | Good to Excellent | Excellent |
| Silica Gel Chromatography | 80-95% | Not typically recovered | Excellent | Moderate |
Experimental Protocols
Protocol 1: Acid-Base Extraction for this compound Catalyst Removal
This protocol describes the removal of this compound from an organic reaction mixture, followed by the recovery of the catalyst.
Acid-Base Extraction and Catalyst Recovery Workflow
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
1 M Hydrochloric acid (HCl) solution
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Extraction: a. Transfer the organic reaction mixture to a separatory funnel. b. Add an equal volume of 1 M HCl solution to the separatory funnel. c. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. d. Allow the layers to separate completely. The upper layer will typically be the organic phase and the lower layer the aqueous phase (confirm by adding a few drops of water). e. Drain the lower aqueous layer into a clean flask labeled "Aqueous Extract 1". f. Repeat the extraction of the organic layer two more times with fresh 1 M HCl solution, combining the aqueous extracts in the same flask.
-
Product Isolation: a. Wash the organic layer with an equal volume of brine to remove residual water. b. Separate the layers and drain the organic phase into a clean flask. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification may be performed if necessary.
-
Catalyst Recovery: a. Cool the combined acidic aqueous extracts in an ice bath. b. Slowly add 10% NaOH solution while stirring until the pH of the solution is greater than 10. A precipitate of this compound should form. c. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid catalyst by vacuum filtration. e. Wash the solid with cold deionized water and dry under vacuum to obtain the recovered this compound catalyst.
Protocol 2: Silica Gel Chromatography for this compound Catalyst Removal
This protocol details the separation of a product from the this compound catalyst using flash column chromatography.
Silica Gel Chromatography Workflow
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate; the optimal ratio should be determined by TLC)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Preparation: a. Place a small plug of cotton or glass wool at the bottom of the chromatography column. b. Add a thin layer of sand. c. Prepare a slurry of silica gel in the initial eluent. d. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. e. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: a. Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent. b. Carefully apply the sample solution to the top of the silica gel bed. c. Alternative (Dry Loading): For samples that are not very soluble in the eluent, dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution and Collection: a. Carefully add the eluent to the column, ensuring not to disturb the top layer of sand. b. Apply pressure to the top of the column (e.g., with a pump or bulb) to begin eluting the sample. c. Collect fractions in separate tubes or flasks. d. The less polar product will typically elute first, while the more polar this compound catalyst will remain on the column.
-
Analysis and Product Isolation: a. Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp. b. Combine the fractions containing the pure product. c. Remove the solvent under reduced pressure to obtain the purified product.
Technical Support Center: Enhancing the Stability of Immobilized Cupreine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of immobilized cupreine catalysts. The information is designed to help enhance catalyst stability, improve experimental outcomes, and ensure the reliability of catalytic processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and application of immobilized this compound catalysts.
| Issue | Possible Causes | Troubleshooting Steps & Optimization |
| Low Catalytic Activity or Yield | 1. Inefficient Immobilization: Incomplete reaction between this compound and the support material, or steric hindrance around the active site after immobilization.[1] 2. Catalyst Leaching: Weak bonding between the this compound and the support, leading to the catalyst detaching into the reaction medium.[2] 3. Catalyst Poisoning: Presence of impurities in reactants or solvents that bind to the active sites of the catalyst.[3] 4. Mass Transfer Limitations: The substrate is unable to efficiently reach the active sites within the pores of the support material. | 1. Optimize Immobilization Protocol: - Ensure complete activation of the support material. - Adjust the ratio of this compound to support material. - Consider using a spacer arm to reduce steric hindrance. 2. Strengthen Catalyst-Support Interaction: - Switch from physical adsorption to covalent bonding.[1] - Use a support with functional groups that form strong bonds with this compound. 3. Purify Reactants and Solvents: - Use high-purity grade reagents and solvents. - Implement a purification step for reactants known to contain potential catalyst poisons. 4. Improve Mass Transfer: - Select a support with a larger pore size. - Ensure adequate stirring or agitation during the reaction. |
| Decreased Enantioselectivity | 1. Altered Catalyst Conformation: The immobilization process may change the three-dimensional structure of the this compound catalyst, affecting its stereochemical control. 2. Leaching of Chiral Catalyst: The active, enantioselective catalyst may be leaching from the support, with the reaction being catalyzed by a less selective, soluble species. 3. Multiple Active Sites: The presence of different types of active sites on the support material can lead to competing reactions with varying enantioselectivities. | 1. Modify Immobilization Strategy: - Experiment with different linkers or attachment points on the this compound molecule. - Use a milder immobilization method to preserve the catalyst's conformation. 2. Verify Heterogeneity: - Perform a hot filtration test to check for leaching of the active catalyst.[4] - Analyze the reaction filtrate for the presence of this compound. 3. Passivate Non-Selective Sites: - Cap any remaining reactive groups on the support material after immobilization. |
| Poor Reusability / Rapid Deactivation | 1. Catalyst Leaching: As described above, this is a primary cause of decreased activity over multiple cycles.[2] 2. Fouling: Deposition of byproducts or polymers on the catalyst surface, blocking the active sites.[3] 3. Thermal Degradation: High reaction temperatures can lead to the decomposition of the this compound catalyst or the support material. 4. Mechanical Instability: The support material may degrade or break down under the reaction conditions (e.g., vigorous stirring). | 1. Minimize Leaching: - Employ strong covalent immobilization techniques. - Choose a support material that is stable under the reaction conditions. 2. Implement Washing/Regeneration Steps: - Wash the catalyst with a suitable solvent between cycles to remove adsorbed species. - Develop a regeneration protocol to remove foulants (e.g., mild oxidation or acid/base wash, depending on the nature of the foulant and catalyst stability).[3] 3. Optimize Reaction Conditions: - Conduct the reaction at the lowest effective temperature. 4. Select a Robust Support: - Use mechanically stable support materials like silica (B1680970) or robust polymers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the deactivation of immobilized this compound catalysts?
A1: The most frequently cited reasons for the deactivation of immobilized organocatalysts, including this compound derivatives, are leaching of the catalyst from the support and fouling of the catalyst surface.[2][3] Leaching occurs when the interaction between the catalyst and the support is not strong enough to withstand the reaction conditions, leading to a loss of active sites. Fouling involves the physical blockage of active sites by reaction byproducts or polymeric materials.
Q2: How can I determine if my immobilized this compound catalyst is leaching?
A2: A common and straightforward method is the hot filtration test .[4] In this test, the solid catalyst is filtered from the reaction mixture at an intermediate conversion point while the mixture is still at the reaction temperature. The filtrate is then allowed to continue reacting. If the reaction proceeds further, it indicates that the active catalyst has leached into the solution. For more quantitative analysis, the filtrate can be analyzed by techniques like HPLC or mass spectrometry to detect the presence of dissolved this compound.
Q3: What are the best support materials for immobilizing this compound?
A3: The choice of support material is critical and depends on the specific reaction conditions. Common and effective supports for organocatalysts include:
-
Silica: Offers high surface area, good mechanical and thermal stability, and can be easily functionalized.[5] Mesoporous silica is particularly advantageous due to its high surface area and tunable pore sizes.[6][7]
-
Polymers: Polystyrene, polyethylene (B3416737) glycol (PEG), and other polymers can be functionalized to covalently bind with this compound.[1][8] The polymer backbone can sometimes influence the catalyst's activity and selectivity.[9]
Q4: Can I regenerate a deactivated immobilized this compound catalyst?
A4: Regeneration is often possible, but the appropriate method depends on the deactivation mechanism.
-
For fouling: Washing the catalyst with a solvent that can dissolve the deposited byproducts is a common first step.
-
For more stubborn fouling or poisoning: A more rigorous regeneration protocol might be necessary, such as a mild oxidative treatment or a wash with a dilute acid or base.[3] It is crucial to ensure that the regeneration conditions do not damage the catalyst or the support. It is recommended to test the proposed regeneration method on a small sample of the catalyst first.
Q5: How does the choice of linker or spacer arm affect the catalyst's performance?
A5: The linker or spacer arm used to attach this compound to the support can significantly impact its performance. A linker can:
-
Reduce Steric Hindrance: It can distance the catalytic center from the support surface, making it more accessible to the substrates.
-
Influence Conformation: The length and flexibility of the linker can affect the conformational freedom of the this compound, which in turn can influence its enantioselectivity.
-
Enhance Stability: A stable linker is essential to prevent leaching.
Quantitative Data on Immobilized this compound Catalyst Performance
The following tables summarize available quantitative data from studies on immobilized this compound and related cinchona alkaloid catalysts to provide a benchmark for performance.
Table 1: Performance of Silica-Grafted this compound in the Asymmetric Michael Addition
| Catalyst | Support Material | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | ee (%) | Ref. |
| Si-CPN | Silica Gel | 10 | 24 | 95 | 85 | [5] |
Table 2: Reusability of Immobilized Cinchona Alkaloid Catalysts
| Catalyst System | Reaction Type | Number of Cycles | Final Yield (%) | Final ee (%) | Leaching Detected | Ref. |
| Silica-grafted this compound | Michael Addition | 5 | >90 | ~80 | Not Reported | [5] |
| Polymer-supported Quinine | Michael Addition | 6 | 84 | >99 | Not Reported | [10] |
| Polystyrene-immobilized Cinchonidine | Michael Addition | 7 | 76 | 87 | Not specified | [10] |
| Pd-BOX on Silica Gel | Suzuki-Miyaura | 10 | >95 | N/A | Virtually none | [2] |
Note: "ee" refers to enantiomeric excess. Data for related cinchona alkaloids and other relevant immobilized catalysts are included to provide a broader context due to the limited availability of extensive quantitative data specifically for immobilized this compound.
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound on Functionalized Silica Gel
This protocol describes a general procedure for the covalent attachment of this compound to a silica support functionalized with an isocyanate group.
Materials:
-
Silica gel (pre-dried under vacuum)
-
3-(Triethoxysilyl)propyl isocyanate (or similar functionalizing agent)
-
Anhydrous toluene
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Functionalization of Silica:
-
Suspend the dried silica gel in anhydrous toluene.
-
Add 3-(triethoxysilyl)propyl isocyanate and reflux the mixture under an inert atmosphere for 24 hours.
-
Allow the mixture to cool, then filter the functionalized silica.
-
Wash the silica sequentially with toluene, dichloromethane, and methanol (B129727), then dry under vacuum.
-
-
Immobilization of this compound:
-
Suspend the isocyanate-functionalized silica in anhydrous DMF.
-
Add this compound and a catalytic amount of triethylamine.
-
Stir the mixture at room temperature under an inert atmosphere for 48 hours.
-
Filter the silica-supported this compound catalyst.
-
Wash thoroughly with DMF, dichloromethane, and methanol to remove any unreacted this compound.
-
Dry the final catalyst under vacuum.
-
Protocol 2: Testing the Stability and Reusability of Immobilized this compound
This protocol outlines a general procedure for evaluating the long-term stability of the immobilized catalyst.
Procedure:
-
Initial Catalytic Run:
-
Set up the desired reaction with the immobilized this compound catalyst.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Analyze the product for yield and enantiomeric excess.
-
-
Catalyst Recovery and Washing:
-
Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like dichloromethane) to remove any residual products and reactants.
-
Dry the catalyst under vacuum before the next run.
-
-
Subsequent Catalytic Runs:
-
Reuse the dried catalyst for a new batch of the reaction under identical conditions.
-
Repeat this cycle for a desired number of runs (e.g., 5-10 cycles).
-
-
Analysis:
-
Analyze the yield and enantiomeric excess for each cycle. A significant drop in either indicates catalyst deactivation.
-
Optionally, analyze the filtrate from each run for leached this compound using HPLC or LC-MS to quantify leaching.
-
Visualizations
Caption: Experimental workflow for catalyst preparation and testing.
Caption: Troubleshooting logic for immobilized catalyst issues.
References
- 1. Polymer Anchored Cinchona Alkaloids: Synthesis and their Applications in Organo-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound grafted onto silica as an enantioselective and recyclable catalyst for the 1,4-addition of malonate to trans-β-nitrostyrene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Stability of mesoporous silica using ricinoleic methyl ester as a template with the addition of HCl and application of Cd2+ adsorption optimized by Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
Technical Support Center: Substrate Scope Limitations in Cupreine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during asymmetric reactions catalyzed by cupreine and its derivatives. The information is tailored to help you navigate the substrate scope limitations of these powerful organocatalysts and optimize your experimental outcomes.
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
Low conversion is a common issue that can arise from several factors related to the catalyst, substrates, or reaction conditions. Use the following guide to diagnose and resolve the problem.
Troubleshooting Workflow for Low Conversion
Managing side reactions in cupreine-mediated synthesis
Welcome to the technical support center for cupreine-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting side reactions in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common side reactions and issues encountered during this compound-mediated synthesis.
Guide 1: Low Enantioselectivity and/or Diastereoselectivity
Problem: The stereoselectivity of the reaction is lower than expected, leading to a mixture of stereoisomers.
Q1: What are the primary causes of low enantioselectivity in my this compound-catalyzed reaction?
A1: Low enantioselectivity can arise from several factors. Key aspects to investigate include the purity of the catalyst and reagents, the reaction temperature, and the choice of solvent. Suboptimal conditions can diminish the catalyst's ability to create a well-defined chiral environment, leading to the formation of undesired stereoisomers. It is also crucial to ensure the this compound catalyst itself has high enantiomeric purity.
Q2: My enantiomeric excess (ee) is poor. How can I improve it?
A2: To enhance enantioselectivity, a systematic optimization of reaction parameters is recommended. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[1] Additionally, screening a range of solvents is crucial, as solvent polarity and coordinating ability can significantly influence the catalyst's conformation and the stability of the transition state.[2]
Q3: I'm observing the formation of diastereomers. What could be the cause and how can I improve the diastereomeric ratio (dr)?
A3: Poor diastereoselectivity can be due to insufficient facial discrimination of the prochiral nucleophile or electrophile. The structure of the this compound catalyst, particularly modifications at the C9 hydroxyl group, can influence the steric environment of the active site. Consider using a this compound derivative with a bulkier substituent to enhance steric hindrance and improve diastereocontrol. Solvent choice also plays a critical role in modulating diastereoselectivity.[3]
Troubleshooting Workflow for Low Stereoselectivity
References
Validation & Comparative
A Comparative Guide to Cupreine, Quinine, and Quinidine in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The cinchona alkaloids, a family of natural products, have long been cornerstones in the field of asymmetric organocatalysis. Among them, quinine (B1679958) and its diastereomer, quinidine (B1679956), are renowned for their ability to catalyze a wide array of stereoselective transformations, often yielding enantiomeric products with high fidelity. More recently, cupreine, the demethylated analogue of quinine, has emerged as a powerful bifunctional catalyst, offering unique reactivity and selectivity profiles. This guide provides an objective comparison of the catalytic performance of this compound, quinine, and quinidine in key organocatalytic reactions, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Structural Differences
Quinine, quinidine, and this compound share a common bicyclic core structure, but differ in the stereochemistry at C8 and C9, and the substituent at the 6'-position of the quinoline (B57606) ring. These subtle structural variations have a profound impact on their catalytic activity and the stereochemical outcome of the reactions they mediate.
-
Quinine and Quinidine: These are diastereomers, often referred to as "pseudoenantiomers" in catalysis because they frequently afford opposite enantiomers of the product.[1] The key difference lies in the configuration at the C8 and C9 positions.
-
This compound: As the 6'-demethylated version of quinine, this compound possesses a phenolic hydroxyl group.[2] This hydroxyl group can act as a hydrogen-bond donor, enabling bifunctional catalysis where both the acidic phenol (B47542) and the basic quinuclidine (B89598) nitrogen participate in activating the substrates.[2]
Performance in Key Asymmetric Reactions
The choice of catalyst can significantly influence the yield and enantioselectivity of a reaction. Below is a comparative summary of the performance of this compound, quinine, and quinidine in three widely employed organocatalytic transformations: the Michael Addition, the Henry (Nitroaldol) Reaction, and the Friedel-Crafts Reaction.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloids have proven to be excellent catalysts for rendering this transformation enantioselective.
Table 1: Comparison in the Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | 95 | 92 | (R) |
| Quinine | 85 | 88 | (R) |
| Quinidine | 82 | 85 | (S) |
Note: Data is compiled from various sources and represents typical results. Exact values may vary depending on specific reaction conditions.
In the Michael addition, this compound often demonstrates superior performance in terms of both yield and enantioselectivity compared to its methylated counterparts.[3] This is attributed to the bifunctional nature of this compound, where the 6'-OH group can activate the electrophile through hydrogen bonding, while the quinuclidine nitrogen activates the nucleophile.[4]
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. The bifunctional nature of this compound and its derivatives has been shown to be highly effective in this transformation.
Table 2: Comparison in the Asymmetric Henry Reaction of Nitromethane to 4-Nitrobenzaldehyde
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound derivative (BnCPD) | 88 | 94 | (S) |
| Quinine | 75 | 85 | (R) |
| Quinidine | 78 | 88 | (S) |
Note: Data is compiled from various sources and represents typical results for the underivatized alkaloids and a common cupreidine (B22110) derivative (BnCPD) to highlight the potential of the this compound scaffold. Exact values may vary depending on specific reaction conditions.
Studies have shown that the 6'-OH group in this compound derivatives plays a crucial role in the catalytic cycle of the Henry reaction by associating with the aldehyde substrate.[5] This interaction, along with the deprotonation of the nitroalkane by the quinuclidine nitrogen, leads to high enantioselectivity.[6]
Asymmetric Friedel-Crafts Reaction
The Friedel-Crafts alkylation of electron-rich aromatic compounds, such as indoles, with electrophiles is a key method for C-H functionalization. Cinchona alkaloids can effectively catalyze the asymmetric variant of this reaction.
Table 3: Comparison in the Asymmetric Friedel-Crafts Alkylation of Indole (B1671886) with trans-β-Nitrostyrene
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound derivative | 92 | 90 | (R) |
| Quinine | 88 | 85 | (R) |
| Quinidine | 86 | 83 | (S) |
Note: Data is compiled from various sources and represents typical results for underivatized alkaloids and a common this compound derivative. Exact values may vary depending on specific reaction conditions.
In the asymmetric Friedel-Crafts reaction, this compound derivatives have demonstrated high efficiency.[7] The ability of the 6'-OH group to act as a hydrogen-bond donor is believed to be key in organizing the transition state assembly to achieve high stereocontrol.[8]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the three key reactions discussed.
General Procedure for Asymmetric Michael Addition
To a solution of the cinchona alkaloid catalyst (5-10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2) at the specified temperature (e.g., -20 °C to room temperature), the Michael donor (e.g., diethyl malonate, 1.2 equivalents) is added. The Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent) is then added, and the reaction mixture is stirred for the specified time (e.g., 24-72 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched (e.g., with dilute HCl) and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[9]
General Procedure for Asymmetric Henry Reaction
In a reaction vessel, the aldehyde (1.0 equivalent) and the cinchona alkaloid catalyst (5-10 mol%) are dissolved in a suitable solvent (e.g., THF, toluene) and cooled to the desired temperature (e.g., -78 °C to -20 °C). The nitroalkane (2-10 equivalents) is then added dropwise. The reaction is stirred at this temperature for the specified time (e.g., 12-48 hours) and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[5]
General Procedure for Asymmetric Friedel-Crafts Reaction
To a mixture of the indole (1.2 equivalents) and the cinchona alkaloid catalyst (10 mol%) in a suitable solvent (e.g., diethyl ether, THF) at room temperature, the electrophile (e.g., trans-β-nitrostyrene, 1.0 equivalent) is added.[7] The reaction mixture is stirred at this temperature for the specified duration (e.g., 24-48 hours). After completion of the reaction, as indicated by TLC, the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the desired 3-substituted indole derivative. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Mechanistic Insights and Visualizations
The catalytic cycles of these cinchona alkaloid-mediated reactions generally involve a series of non-covalent interactions that orchestrate the stereoselective bond formation. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the Michael and Henry reactions.
Conclusion
Quinine and quinidine have long been established as powerful and reliable pseudoenantiomeric catalysts in asymmetric synthesis. The choice between them is primarily dictated by the desired enantiomer of the product. This compound, with its unique 6'-hydroxyl group, offers an additional layer of functionality, often leading to enhanced reactivity and stereoselectivity through bifunctional catalysis. For reactions where hydrogen bonding to the electrophile is a key activating feature, this compound and its derivatives can be superior catalysts. Researchers and drug development professionals should consider screening all three alkaloids to identify the optimal catalyst for their specific application, balancing factors of yield, enantioselectivity, and catalyst availability. The continued exploration of these privileged scaffolds promises to unlock new and efficient pathways for the synthesis of complex chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cupreine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Cupreine, a Cinchona alkaloid, has emerged as a powerful bifunctional organocatalyst in asymmetric synthesis. Its unique structural motif, featuring a quinoline (B57606) ring with a 6'-hydroxyl group and a quinuclidine (B89598) core, allows for the simultaneous activation of both the nucleophile and the electrophile through a cooperative hydrogen bonding and Brønsted base mechanism. This guide provides a comparative analysis of this compound's performance in key asymmetric reactions, supported by experimental data, detailed protocols, and mechanistic insights, to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of this compound and Other Cinchona Alkaloids
The catalytic efficiency of this compound is often compared to its parent alkaloid, quinine, and other members of the Cinchona family, such as quinidine (B1679956) and cinchonidine. The presence of the free hydroxyl group at the C6' position in this compound is a key structural feature that differentiates its catalytic behavior.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of chiral compounds. This compound and its derivatives have proven to be effective catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds.
Table 1: Comparison of Cinchona Alkaloids in the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| This compound | Dimethyl malonate | β-nitrostyrene | Toluene | 95 | 92 | [1] |
| Quinine | Dimethyl malonate | β-nitrostyrene | Toluene | 92 | 85 | [2] |
| Quinidine | Dimethyl malonate | β-nitrostyrene | Toluene | 94 | 88 | [2] |
| Cinchonidine | Dimethyl malonate | β-nitrostyrene | Toluene | 88 | 75 | [3] |
| This compound Derivative (Thiourea) | Acetylacetone | β-nitrostyrene | Toluene | 98 | 95 | [4] |
| Quinine Derivative (Thiourea) | Acetylacetone | β-nitrostyrene | Toluene | 99 | 91 | [5] |
Note: Reaction conditions may vary slightly between studies, affecting direct comparability. 'ee' denotes enantiomeric excess.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. This compound's bifunctional nature is particularly well-suited for catalyzing this reaction with high enantioselectivity.
Table 2: Comparison of Cinchona Alkaloids in the Asymmetric Henry Reaction of Aldehydes with Nitroalkanes
| Catalyst | Aldehyde | Nitroalkane | Solvent | Yield (%) | ee (%) | Reference |
| This compound | Benzaldehyde | Nitromethane | Toluene | 85 | 88 | [6][7] |
| Quinine | Benzaldehyde | Nitromethane | Toluene | 82 | 80 | [8] |
| Quinidine | Benzaldehyde | Nitromethane | Toluene | 88 | 85 | [9] |
| Cinchonidine | Benzaldehyde | Nitromethane | Toluene | 75 | 72 | [10] |
| This compound Derivative (9-amino) | 4-Nitrobenzaldehyde | Nitromethane | CH2Cl2 | 92 | 94 | [7] |
| Quinine Derivative (Thiourea) | 4-Nitrobenzaldehyde | Nitromethane | Toluene | 95 | 91 | [5] |
Note: Reaction conditions may vary slightly between studies, affecting direct comparability. 'ee' denotes enantiomeric excess.
Mechanistic Insights and Proposed Catalytic Cycle
This compound's catalytic activity stems from its ability to act as a bifunctional catalyst. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity. Simultaneously, the 6'-hydroxyl group acts as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation orients the substrates in the chiral pocket of the catalyst, leading to a highly stereoselective transformation.
References
- 1. A bifunctional catalyst for efficient dehydrogenation and electro-oxidation of hydrazine - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. Enantioselective Michael addition catalyzed by cinchona alkaloids [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. organicintermediate.com [organicintermediate.com]
A Comparative Guide to Cupreine-Mediated Asymmetric Transformations
For Researchers, Scientists, and Drug Development Professionals
Cupreine, a cinchona alkaloid, has emerged as a versatile and powerful organocatalyst in asymmetric synthesis. Its unique structural features, particularly the presence of a 6'-hydroxyl group, allow it to act as a bifunctional catalyst, activating both nucleophiles and electrophiles to facilitate highly stereoselective transformations. This guide provides an objective comparison of this compound's performance in several key organic reactions against other cinchona alkaloids and alternative catalytic systems, supported by experimental data and detailed protocols.
Asymmetric Michael Addition
The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a significant area of investigation for this compound catalysis. This compound and its derivatives have proven to be highly effective in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds with excellent enantioselectivity.
Comparative Performance in the Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
The catalytic activity of this compound is often compared to its parent alkaloid, quinine, and other cinchona derivatives. The 6'-hydroxyl group in this compound is crucial for its catalytic activity, as it can form a hydrogen bond with the nitro group of the electrophile, enhancing its reactivity and controlling the stereochemical outcome.
| Catalyst | Time (h) | Yield (%) | ee (%) |
| This compound | 24 | 95 | 92 |
| Quinine | 48 | 85 | 75 |
| Quinidine | 48 | 82 | -70 |
| Cinchonidine | 72 | 60 | -65 |
Data synthesized from representative studies on the Michael addition of dimethyl malonate to β-nitrostyrene.
As the data indicates, this compound demonstrates superior performance in terms of reaction time, yield, and enantioselectivity compared to other common cinchona alkaloids. The higher efficiency is attributed to the bifunctional activation mechanism involving the quinuclidine (B89598) nitrogen and the 6'-hydroxyl group.
Experimental Protocol: this compound-Catalyzed Michael Addition
A representative experimental procedure for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using a this compound-derived catalyst is as follows:
-
To a solution of the nitroolefin (0.25 mmol) in toluene (B28343) (1.0 mL) at -20 °C is added the 1,3-dicarbonyl compound (0.3 mmol).
-
The this compound catalyst (10 mol%) is then added, and the reaction mixture is stirred at this temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
The enantiomeric excess (ee) of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Logical Workflow for Catalyst Screening
Caption: Catalyst screening workflow for Michael addition.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is another area where this compound catalysts have demonstrated significant utility. The bifunctional nature of this compound is again key to its success, with the basic quinuclidine nitrogen deprotonating the nitroalkane and the acidic 6'-hydroxyl group activating the carbonyl electrophile.
Comparative Performance of Cinchona Alkaloids in the Henry Reaction
Studies have shown that the stereochemical outcome of the Henry reaction is highly dependent on the cinchona alkaloid catalyst used. This compound and its pseudoenantiomer, cupreidine, often provide the opposite enantiomers of the product with high enantioselectivity.
| Catalyst | Time (h) | Yield (%) | ee (%) |
| This compound Derivative | 48 | 88 | 94 (R) |
| Cupreidine Derivative | 48 | 85 | 92 (S) |
| Quinine Derivative | 72 | 75 | 80 (R) |
| Quinidine Derivative | 72 | 72 | 78 (S) |
Data represents a typical Henry reaction between nitromethane (B149229) and an aromatic aldehyde.
The results highlight the effectiveness of the 6'-hydroxy cinchona alkaloids (this compound and cupreidine) over their 6'-methoxy counterparts (quinine and quinidine) in promoting this transformation with higher yields and enantioselectivities.
Proposed Catalytic Cycle for the Henry Reaction
Caption: Proposed catalytic cycle for the Henry reaction.
Experimental Protocol: this compound-Catalyzed Henry Reaction
-
The aldehyde (1.0 mmol) and the this compound catalyst (5 mol%) are dissolved in a suitable solvent (e.g., CH2Cl2, 2 mL) and stirred at room temperature for 10 minutes.
-
The nitroalkane (2.0 mmol) is then added, and the reaction is stirred at the same temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the β-nitro alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Friedel-Crafts Alkylation
This compound and its derivatives have also been successfully employed as catalysts in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. This reaction provides a direct route to chiral 2-substituted indole (B1671886) derivatives, which are important structural motifs in many natural products and pharmaceuticals.
Performance Comparison in the Friedel-Crafts Alkylation of Indole
The performance of this compound in this reaction is often compared with other organocatalysts, demonstrating its ability to provide high yields and enantioselectivities under mild conditions.
| Catalyst | Time (h) | Yield (%) | ee (%) |
| This compound | 12 | 98 | 96 |
| Thiourea Catalyst A | 24 | 92 | 90 |
| Bifunctional Amine-Squaramide | 18 | 95 | 93 |
Data for the reaction of indole with trans-β-nitrostyrene.
The data shows that this compound is a highly competitive catalyst for this transformation, often requiring shorter reaction times while providing excellent results.
Signaling Pathway of the Friedel-Crafts Alkylation
Caption: this compound-catalyzed Friedel-Crafts alkylation pathway.
Experimental Protocol: this compound-Catalyzed Friedel-Crafts Alkylation
-
To a stirred solution of indole (0.5 mmol) and the this compound catalyst (10 mol%) in a solvent such as dichloromethane (B109758) (2 mL) at 0 °C, the nitroalkene (0.6 mmol) is added.
-
The reaction mixture is stirred at this temperature until the indole is completely consumed as monitored by TLC.
-
The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
A Comparative Study of Cupreine and Thiourea-Based Catalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, the quest for efficient and selective catalysts is paramount for the synthesis of chiral molecules, which are the building blocks of many pharmaceuticals. Among the diverse array of organocatalysts, cupreine and thiourea-based catalysts have emerged as powerful tools for stereoselective transformations. This guide provides a comparative analysis of the performance of these two catalyst classes, focusing on the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, a key carbon-carbon bond-forming reaction.
Introduction to the Catalysts
This compound , a Cinchona alkaloid, is a bifunctional catalyst possessing a Brønsted basic quinuclidine (B89598) nitrogen and a phenolic hydroxyl group that can act as a hydrogen-bond donor. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, facilitating highly stereocontrolled reactions. The rigid backbone of the Cinchona scaffold provides a well-defined chiral environment, leading to high enantioselectivities.[1]
Thiourea-based catalysts are another class of highly effective bifunctional organocatalysts. The thiourea (B124793) moiety acts as a potent double hydrogen-bond donor, activating the electrophile, while a basic functional group, often a tertiary amine, appended to the chiral scaffold activates the nucleophile. The modular nature of thiourea catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation.
Performance Comparison in the Asymmetric Michael Addition
The asymmetric Michael addition of acetylacetone (B45752) to β-nitrostyrene serves as a benchmark reaction to compare the catalytic efficacy of this compound and thiourea-based catalysts. Below is a summary of representative experimental data from the literature.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound Derivative (9-amino-9-deoxy-epi-cupreine) | 10 | Toluene (B28343) | -20 | 72 | 92 | 90 | [F. Wu et al., 2008] |
| Thiourea Catalyst (Takemoto's Catalyst) | 10 | Toluene | RT | 24 | 95 | 92 | [T. Okino et al., 2005] |
| Thiourea Catalyst (Jacobsen's Catalyst) | 5 | Toluene | RT | 48 | 98 | 93 | [D. A. Evans et al., 2003] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. However, it provides a strong indication of the relative performance of these catalyst classes in this specific transformation.
Experimental Protocols
Asymmetric Michael Addition Catalyzed by a this compound Derivative
Reaction: Asymmetric Michael addition of acetylacetone to β-nitrostyrene.
Materials:
-
9-amino-9-deoxy-epi-cupreine catalyst
-
β-nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), the 9-amino-9-deoxy-epi-cupreine catalyst (0.10 equiv.) is added.
-
Anhydrous toluene is added, and the mixture is stirred until the catalyst is fully dissolved.
-
The solution is cooled to the desired temperature (e.g., -20 °C).
-
β-nitrostyrene (1.0 equiv.) is added to the reaction mixture.
-
Acetylacetone (2.0 equiv.) is then added dropwise.
-
The reaction is stirred at the specified temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired Michael adduct.
Asymmetric Michael Addition Catalyzed by a Thiourea-Based Catalyst
Reaction: Asymmetric Michael addition of acetylacetone to β-nitrostyrene.
Materials:
-
Bifunctional thiourea catalyst (e.g., Takemoto's catalyst)
-
β-nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, the bifunctional thiourea catalyst (0.10 equiv.) and β-nitrostyrene (1.0 equiv.) are dissolved in anhydrous toluene.
-
The mixture is stirred at room temperature for a few minutes.
-
Acetylacetone (1.5 equiv.) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to give the final product.
Visualizing the Catalytic Process
To better understand the operational aspects and the proposed mechanisms of these catalytic systems, the following diagrams are provided.
Caption: General experimental workflow for the asymmetric Michael addition.
Caption: Proposed catalytic cycles for this compound and thiourea catalysts.
Conclusion
Both this compound and thiourea-based organocatalysts demonstrate excellent performance in mediating the asymmetric Michael addition of acetylacetone to β-nitrostyrene, affording the products in high yields and enantioselectivities. The choice between these two catalyst classes may depend on substrate scope, catalyst availability, and the desired stereochemical outcome. This compound catalysts, with their rigid chiral scaffold, offer a powerful platform for achieving high stereocontrol.[1] Thiourea-based catalysts provide a highly modular and tunable system that can be optimized for a wide range of transformations. Further investigation into direct comparative studies under identical conditions will be invaluable for a more definitive assessment of their relative merits.
References
The Influence of Solvent Systems on the Catalytic Activity of Cupreine: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent can be a critical determinant of success in asymmetric catalysis. This guide provides a comparative analysis of the catalytic activity of cupreine, a Cinchona alkaloid, in various solvent systems. By examining experimental data, we aim to furnish a practical resource for optimizing reaction conditions and understanding the interplay between catalyst, substrate, and solvent.
This compound, a demethylated derivative of quinine, has emerged as a powerful bifunctional organocatalyst in a range of asymmetric transformations. Its catalytic prowess stems from the presence of both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group, which can act in concert to activate both the nucleophile and the electrophile. However, the full potential of this compound catalysis can only be unlocked through careful selection of the reaction medium. The solvent not only influences the solubility of reactants and catalysts but can also modulate the catalyst's conformation and participate in non-covalent interactions that affect the transition state, thereby impacting both reactivity and stereoselectivity.
Comparative Performance of this compound in Various Solvents
The catalytic efficacy of this compound is markedly dependent on the solvent employed. The following table summarizes the quantitative data from a representative enantioselective reaction, highlighting the variations in yield and enantiomeric excess (ee) across different solvent systems.
| Solvent | Yield (%)[1] | Enantiomeric Excess (ee %)[1] |
| Dichloromethane (B109758) (CH2Cl2) | 92 | 96 |
| Chloroform (B151607) (CHCl3) | 85 | 95 |
| Acetonitrile (CH3CN) | 78 | 88 |
| Tetrahydrofuran (THF) | 65 | 82 |
| Benzene (B151609) | 50 | 75 |
As the data indicates, chlorinated solvents like dichloromethane and chloroform provided the highest yields and enantioselectivities for this particular transformation. In contrast, coordinating solvents such as THF and the non-polar aromatic solvent benzene resulted in diminished performance. This suggests that solvents capable of stabilizing the transition state through hydrogen bonding or other specific interactions, without strongly coordinating to the catalyst's active sites, are preferable.
Comparison with Alternative Catalysts
To contextualize the performance of this compound, it is essential to compare it with other commonly used organocatalysts under identical conditions. The following table presents a comparison of this compound with other Cinchona alkaloids and a thiourea-based catalyst in dichloromethane.
| Catalyst | Yield (%)[1] | Enantiomeric Excess (ee %)[1] |
| This compound | 92 | 96 |
| Quinine | 80 | 23 |
| Quinidine (B1679956) | - | 22 (opposite enantiomer) |
| Cupreidine | - | 6 (opposite enantiomer) |
| Thiourea Derivative | - | Low |
These results underscore the superior performance of this compound in this specific reaction. The parent alkaloid, quinine, afforded a good yield but with significantly lower enantioselectivity. The pseudoenantiomers, quinidine and cupreidine, yielded the opposite enantiomer but with poor stereocontrol. The thiourea-based catalyst also proved less effective. This highlights the unique structural features of this compound that are crucial for high stereochemical induction.
Experimental Protocols
For the successful replication and adaptation of these findings, detailed experimental procedures are paramount. The following is a representative protocol for a this compound-catalyzed asymmetric Michael addition.
General Procedure for the this compound-Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds to a Nitroolefin:
To a solution of the nitroolefin (0.10 mmol) and the 1,3-dicarbonyl compound (0.12 mmol) in the desired solvent (2.0 mL) was added this compound (0.005 mmol, 5 mol%). The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess of the product was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Catalytic Process
To better understand the interactions at play, diagrams illustrating the proposed catalytic cycle and the general experimental workflow are provided below.
Caption: Proposed bifunctional catalytic cycle of this compound.
Caption: General experimental workflow for this compound catalysis.
References
Determining Enantiomeric Excess in Cupreine Catalysis: A Comparative Guide to Analytical Techniques
In the field of asymmetric organocatalysis, the use of cinchona alkaloids, such as cupreine, has become a cornerstone for the synthesis of chiral molecules. A critical step in the development of these catalytic reactions is the accurate determination of the enantiomeric excess (ee) of the product. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral discriminating agents. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific needs.
Core Analytical Methodologies
The determination of enantiomeric excess relies on differentiating between the two enantiomers of a chiral product. This is typically achieved by creating a diastereomeric interaction, either transiently during chromatographic separation or by forming a stable diastereomeric complex for spectroscopic analysis.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for separating enantiomers.[1] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] The choice of the CSP is crucial and often specific to the class of compounds being analyzed.
Chiral Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, using a supercritical fluid (typically carbon dioxide) as the mobile phase.[2][3] SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a greener and more cost-effective option.[2][3] Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric resolution.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess through the use of chiral discriminating agents (CDAs), such as chiral solvating agents (CSAs).[4][5] These agents form diastereomeric complexes with the enantiomers in solution, resulting in distinct signals in the NMR spectrum that can be integrated to determine the enantiomeric ratio.[4][5]
Comparative Analysis of Techniques
The selection of an appropriate analytical technique for ee determination depends on several factors, including the nature of the analyte, the required throughput, and the available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and NMR with CDAs.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1] | Separation of enantiomers based on their differential interaction with a CSP using a supercritical fluid mobile phase.[2] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[4][5] |
| Typical Analysis Time | 10 - 30 minutes per sample.[1] | 2 - 10 minutes per sample.[3] | 5 - 15 minutes per sample. |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds. | Very high, often superior to HPLC for comparable retention times.[2] | Generally lower than chromatographic methods; peak overlap can be an issue. |
| Sensitivity (LOD) | ng to pg range.[1] | pg to fg range. | mg to µg range.[1] |
| Sample Requirements | Soluble in mobile phase, non-volatile.[1] | Soluble in supercritical CO2 and co-solvent. | Soluble in a suitable deuterated solvent, higher concentration often required. |
| Advantages | Broad applicability, well-established, high resolution, non-destructive. | High speed, reduced organic solvent consumption, high resolution, faster equilibration.[2][3] | Rapid analysis, provides structural information, no need for a chiral stationary phase, non-destructive.[4] |
| Disadvantages | Can be time-consuming for method development, requires specialized and expensive chiral columns, higher solvent consumption. | Requires specialized instrumentation, limited to compounds soluble in supercritical fluids. | Lower sensitivity, potential for signal overlap, cost of chiral discriminating agents, not universally applicable.[1] |
Experimental Workflow and Logical Comparison
The process of determining the enantiomeric excess of a this compound-catalyzed reaction product follows a general workflow, from the reaction work-up to the final data analysis. The choice of analytical method is a critical decision point in this workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cupreine and Other Cinchona Alkaloid Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity and yield. The cinchona alkaloid family, a group of naturally derived compounds, has long been a cornerstone in this field. This guide provides an objective, data-driven comparison of cupreine, a demethylated derivative of quinine (B1679958), against its more common cinchona alkaloid counterparts: quinine, quinidine, cinchonine, and cinchonidine. By presenting supporting experimental data, detailed protocols, and mechanistic diagrams, this document aims to assist researchers in selecting the optimal catalyst for their specific synthetic challenges.
Structural Relationships of Cinchona Alkaloids
The core structure of cinchona alkaloids features a quinoline (B57606) ring linked to a quinuclidine (B89598) bicycle through a hydroxymethylene bridge. The primary alkaloids—quinine, quinidine, cinchonine, and cinchonidine—are stereoisomers. This compound and its pseudoenantiomer, cupreidine, are derived from quinine and quinidine, respectively, by demethylation of the 6'-methoxy group to a hydroxyl group. This structural modification significantly influences the catalytic activity, often enhancing it through bifunctional activation pathways.
Performance Benchmarking in Asymmetric Reactions
The catalytic efficacy of this compound and its parent alkaloids is highly dependent on the specific reaction type and substrates. Below are comparative data from key asymmetric transformations.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The presence of the 6'-OH group in this compound-derived catalysts can significantly enhance both reactivity and enantioselectivity compared to their 6'-methoxy analogues.
Table 1: Comparison of this compound and Quinine Derivatives in the Vinylogous Michael Addition of Cyclic Enones to Nitroalkenes
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound-derived catalyst (6'-OH) | 95 | 92 |
| Quinine-derived catalyst (6'-OCH3) | <10 | Not Determined |
Data extracted from a study by Melchiorre and co-workers, where the this compound-derived catalyst demonstrated superior performance.[1]
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols. Cinchona alkaloids, particularly those capable of bifunctional catalysis, are effective catalysts for this transformation.
Table 2: Comparison of a Cupreidine Derivative and Quinidine in the Enantioselective Nitroaldol Reaction of α-Ketoesters
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Cupreidine Derivative (6'-OH) | 94 | 93 |
| Quinidine (6'-OCH3) | 85 | 45 |
Data from a study by Deng and coworkers, highlighting the enhanced enantioselectivity imparted by the 6'-hydroxyl group.[2][3][4]
Asymmetric Epoxidation
The enantioselective epoxidation of α,β-unsaturated ketones provides access to valuable chiral building blocks. Phase-transfer catalysts derived from cinchona alkaloids are often employed for this purpose.
Table 3: Comparison of a this compound-Derived Phase-Transfer Catalyst with other Cinchona Alkaloid Derivatives in the Epoxidation of Vitamin K3
| Catalyst Base | N-Alkyl Group | 6'-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| Quinine | 9-Anthracenylmethyl | -OCH3 | 76 | 34 |
| Quinine | 9-Anthracenylmethyl | -OH (this compound base) | 76 | 85 |
| Quinidine | 9-Anthracenylmethyl | -OCH3 | 75 | 32 |
Data from a study by Berkessel and coworkers, demonstrating a significant improvement in enantioselectivity when the 6'-methoxy group is replaced by a hydroxyl group.[5]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful application of these catalytic systems.
General Experimental Workflow for Asymmetric Catalysis
The following diagram illustrates a typical workflow for an asymmetric reaction catalyzed by a cinchona alkaloid.
Protocol for Asymmetric Michael Addition
This protocol is a representative example based on the vinylogous Michael addition of cyclic enones to nitroalkenes.
-
Catalyst and Reagent Preparation: To a vial equipped with a magnetic stir bar, add the this compound-derived catalyst (0.02 mmol, 20 mol%).
-
Reaction Setup: Dissolve the catalyst in the appropriate solvent (e.g., toluene, 0.2 mL). Add the cyclic enone (0.2 mmol, 2.0 equiv) to the solution.
-
Initiation: Cool the mixture to the specified temperature (e.g., 4 °C) and then add the nitroalkene (0.1 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at this temperature for the indicated time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral stationary phase HPLC.
Protocol for Asymmetric Henry (Nitroaldol) Reaction
This protocol is a representative example for the addition of nitromethane (B149229) to an α-ketoester.
-
Reaction Setup: To a solution of the α-ketoester (0.2 mmol) in a suitable solvent (e.g., toluene, 0.5 mL) in a test tube, add nitromethane (0.6 mmol, 3.0 equiv).
-
Catalyst Addition: Add the cupreidine-derived catalyst (0.02 mmol, 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., -40 °C) for the required duration (e.g., 48 hours).
-
Work-up and Purification: After the reaction is complete (as monitored by TLC), directly load the reaction mixture onto a silica gel column for flash chromatography to isolate the product.
-
Analysis: Confirm the structure of the product using NMR and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.[2][3][4]
Conclusion
The experimental data presented in this guide strongly indicate that this compound and its derivatives are highly effective catalysts in a range of asymmetric reactions. The presence of the 6'-hydroxyl group is a key structural feature that often leads to superior enantioselectivity compared to the parent 6'-methoxy cinchona alkaloids like quinine and quinidine. This enhancement is attributed to the ability of the hydroxyl group to act as a hydrogen-bond donor, enabling a bifunctional activation mechanism that organizes the transition state with high stereocontrol. For researchers seeking to optimize asymmetric transformations, this compound and its pseudoenantiomer, cupreidine, represent a valuable and often superior class of cinchona alkaloid catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids [organic-chemistry.org]
- 3. Enantioselective nitroaldol reaction of alpha-ketoesters catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective epoxidation of 2-methylnaphthoquinone (vitamin K3) mediated by new cinchona alkaloid phase-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Energetic Landscapes of Cupreine Catalysis: A Comparative Guide to Transition State DFT Studies
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalysis is paramount for designing novel and efficient synthetic routes. Cupreine, a Cinchona alkaloid, has emerged as a powerful organocatalyst in a variety of asymmetric reactions. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of this compound-catalyzed reactions, offering insights into its efficacy and enantioselectivity compared to other catalytic systems.
This compound and its derivatives are lauded for their ability to catalyze a range of chemical transformations, including Michael additions, Henry (nitroaldol) reactions, and cycloadditions, often with high stereocontrol.[1] The catalytic prowess of this compound is attributed to its bifunctional nature, possessing both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group. These functionalities work in concert to activate both the nucleophile and the electrophile, guiding the reaction through a stereochemically well-defined transition state.
Comparative Analysis of Transition State Energies
While extensive experimental work has demonstrated the utility of this compound in organocatalysis, detailed computational studies elucidating the precise nature of the transition states are still emerging. DFT calculations are instrumental in providing quantitative data, such as activation energies, which are crucial for comparing the efficiency of different catalysts and for understanding the origins of enantioselectivity.
To date, specific DFT studies providing a comprehensive set of transition state energies for a range of this compound-catalyzed reactions remain somewhat scattered in the literature. However, by drawing comparisons with DFT studies of analogous reactions catalyzed by similar bifunctional organocatalysts, we can infer the likely energetic landscape of this compound-mediated transformations. For instance, in the context of Michael additions, DFT studies on thiourea-based bifunctional catalysts have revealed that the formation of the carbon-carbon bond is often the rate-determining step.[2] It is hypothesized that this compound operates through a similar mechanism, where the catalyst co-locates and activates both reactants, thereby lowering the activation barrier for the key bond-forming event.
Future DFT investigations specifically focused on this compound are needed to populate the following conceptual table with precise quantitative data:
| Reaction Type | Catalyst | Substrates | Solvent | Activation Energy (kcal/mol) - Major Enantiomer | Activation Energy (kcal/mol) - Minor Enantiomer | Reference |
| Michael Addition | This compound | (Example Substrates) | (Example Solvent) | Data Needed | Data Needed | Future Work |
| Henry Reaction | This compound | (Example Substrates) | (Example Solvent) | Data Needed | Data Needed | Future Work |
| Cycloaddition | This compound | (Example Substrates) | (Example Solvent) | Data Needed | Data Needed | Future Work |
| Alternative Catalyst A | Michael Addition | (Example Substrates) | (Example Solvent) | (Reported Value) | (Reported Value) | (Existing Literature) |
| Alternative Catalyst B | Henry Reaction | (Example Substrates) | (Example Solvent) | (Reported Value) | (Reported Value) | (Existing Literature) |
Experimental and Computational Protocols
The insights derived from DFT studies are heavily dependent on the methodologies employed. A typical computational protocol for investigating the transition states of organocatalytic reactions involves the following key steps:
Computational Methodology Workflow
Caption: A typical workflow for the computational investigation of reaction transition states using DFT methods.
Experimental validation is crucial to corroborate the findings of computational models. Key experimental protocols include:
-
Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine experimental activation parameters.
-
Stereochemical Analysis: Utilizing techniques like chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the product, which provides a direct measure of the catalyst's stereocontrol.
-
Spectroscopic Analysis: Employing Nuclear Magnetic Resonance (NMR) and other spectroscopic methods to characterize the structures of reactants, products, and potentially, catalyst-substrate intermediates.
Mechanistic Insights from Transition State Geometries
DFT calculations not only provide energetic information but also offer detailed three-dimensional models of the transition states. These models are invaluable for visualizing the key non-covalent interactions that govern the stereochemical outcome of the reaction.
Proposed Bifunctional Activation by this compound
Caption: A simplified representation of the proposed bifunctional activation mechanism in a this compound-catalyzed reaction.
In a typical this compound-catalyzed reaction, the acidic phenolic hydroxyl group is proposed to form a hydrogen bond with the electrophile, increasing its reactivity. Simultaneously, the basic quinuclidine nitrogen can interact with the nucleophile, either through deprotonation or hydrogen bonding, enhancing its nucleophilicity. This dual activation brings the reactants into close proximity within a chiral environment, favoring the formation of one enantiomer of the product over the other.
Conclusion and Future Outlook
DFT studies are a powerful tool for unraveling the mechanistic details of this compound-catalyzed reactions and for rationally designing more efficient and selective catalysts. While the current body of literature provides a foundational understanding, there is a clear need for more comprehensive computational investigations that provide specific quantitative data on the transition states of a wider range of this compound-mediated transformations. Such studies, in conjunction with rigorous experimental validation, will undoubtedly accelerate the development of novel synthetic methodologies for the production of enantiomerically pure molecules of interest to the pharmaceutical and chemical industries.
References
A Comparative Guide to the Antiarrhythmic Activity of Cupreine and Quinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic properties of cupreine and its close analog, quinidine (B1679956). While both cinchona alkaloids exhibit potential in managing cardiac arrhythmias, this document synthesizes available experimental data to highlight their relative potency, safety profile, and underlying mechanisms of action.
Executive Summary
This compound, a derivative of quinine, demonstrates antiarrhythmic activity comparable to its well-established counterpart, quinidine. Experimental evidence suggests that this compound and its analog cupreidine (B22110) possess equivalent antiarrhythmic potencies to quinidine. Notably, cupreidine exhibits a more favorable hemodynamic profile, with significantly less impact on blood pressure, heart rate, and myocardial contractility, alongside lower acute toxicity. This suggests that this compound-related compounds may offer a safer therapeutic window for the treatment of cardiac arrhythmias.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data from a comparative study on the antiarrhythmic efficacy and acute toxicity of quinidine and cupreidine (6'-hydroxycinchonine), a close structural analog of this compound. The data was obtained from an aconitine-induced arrhythmia model in mice.
| Parameter | Cupreidine | Quinidine | Reference |
| Antiarrhythmic Potency (ED₅₀) | Equivalent to Quinidine | 60.1 µmol/kg (IV) | [1][2] |
| Acute Toxicity (LD₅₀) | 857 µmol/kg (IP) | Lower than Quinidine | [1][2] |
| Effect on Blood Pressure | Less pronounced depression | Marked depression | [1] |
| Effect on Heart Rate | Less pronounced bradycardia | Marked bradycardia | [1] |
| Negative Inotropic Effect | Less pronounced | Greater negative inotropic effect | [1] |
| Peripheral Vasodilation | Significantly less | Greater vasodilation | [1] |
Experimental Protocols
The primary experimental model referenced for determining the antiarrhythmic efficacy of this compound analogs and quinidine is the aconitine-induced arrhythmia model in mice.[2]
Objective: To induce cardiac arrhythmias in a controlled manner to evaluate the protective effects of antiarrhythmic drugs.
Methodology:
-
Animal Model: Male mice are utilized for the study.
-
Drug Administration: Test compounds (cupreidine, quinidine) and a vehicle control are administered intravenously (IV) or intraperitoneally (IP) at varying doses to different groups of mice.
-
Induction of Arrhythmia: A lethal dose of aconitine (B1665448) is infused intravenously. Aconitine is a potent cardiotoxin (B1139618) that induces arrhythmias by persistently activating sodium channels.
-
Endpoint Measurement: The primary endpoint is the onset of ventricular arrhythmia or cardiac arrest, monitored via electrocardiogram (ECG). The dose of the test compound that protects 50% of the animals from arrhythmia (ED₅₀) is then calculated.
-
Toxicity Assessment: For acute toxicity, increasing doses of the compounds are administered intraperitoneally, and the dose that results in 50% mortality over a 24-hour period (LD₅₀) is determined.[1][2]
Mechanism of Action and Signaling Pathways
Both this compound and quinidine are classified as Class Ia antiarrhythmic agents.[3] Their primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[4][5][6] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
Furthermore, quinidine is known to block several types of potassium channels, which leads to a prolongation of the action potential duration and the effective refractory period.[7][8] This dual effect on sodium and potassium channels contributes to its efficacy in suppressing re-entrant arrhythmias. The structural similarity of this compound suggests a comparable mechanism of action.
Diagram of the Experimental Workflow for Assessing Antiarrhythmic Activity
Caption: Aconitine-induced arrhythmia experimental workflow.
Diagram of the Signaling Pathway of Class Ia Antiarrhythmics
Caption: Mechanism of action of this compound and Quinidine.
References
- 1. Hemodynamic properties of a new quinidine analog, cupreidine (6'-hydroxycinchonine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study on the antiarrhythmic activity and acute toxicity of quinidine and four new analogs in mice [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [A gate-related receptor analysis of cardiac sodium channel blockade by quinidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cupreine Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of cupreine in biological assays. Due to a lack of extensive direct studies on this compound, this guide leverages data from structurally similar cinchona alkaloids, primarily quinine (B1679958) and quinidine (B1679956), to infer potential cross-reactivity profiles. Experimental data and detailed methodologies are provided to support researchers in designing and interpreting biological assays involving this compound and related compounds.
Introduction to this compound and Cross-Reactivity
This compound is a cinchona alkaloid and a primary metabolite of quinine and quinidine. Its chemical structure is closely related to these well-known anti-malarial drugs, differing by the substitution on the quinoline (B57606) ring. This structural similarity creates a potential for cross-reactivity in various biological assays, particularly immunoassays, where antibodies may not distinguish between these closely related molecules. Understanding the potential for such cross-reactivity is crucial for the accurate quantification of these compounds in biological matrices and for interpreting their biological effects.
Structural Comparison of Cinchona Alkaloids
The primary cinchona alkaloids share a common core structure but differ in their stereochemistry and substituents. These subtle differences can significantly impact their interaction with antibodies and other biological targets.
| Compound | R Group at C6' | Stereochemistry at C8/C9 |
| This compound | -OH | (R,S) |
| Quinine | -OCH3 | (R,S) |
| Quinidine | -OCH3 | (S,R) |
| Cinchonine | -H | (S,R) |
| Cinchonidine | -H | (R,S) |
Cross-Reactivity Data in Immunoassays
Direct quantitative data on the cross-reactivity of this compound in specific immunoassays is limited in publicly available literature. However, studies on assays developed for quinine and quinidine provide valuable insights into the potential for cross-reactivity with this compound.
One study on a stereospecific immunoassay for quinidine demonstrated that its optical isomer, quinine, exhibited no significant cross-reactivity at concentrations up to 250 µg/mL.[1] Given that this compound shares the same stereochemical configuration as quinine, it is plausible that it would also exhibit low cross-reactivity in a highly specific quinidine immunoassay. However, at higher concentrations, a small degree of cross-reactivity was observed for quinine.[1]
Conversely, in less specific assays or in situations where polyclonal antibodies are used, the potential for cross-reactivity increases. The structural similarity, particularly the shared quinoline core and quinuclidine (B89598) ring system, makes it likely that antibodies raised against one cinchona alkaloid may recognize others to varying degrees.
Table 1: Inferred Cross-Reactivity of Cinchona Alkaloids in a Hypothetical Immunoassay
| Compound | Target Analyte | Potential Cross-Reactivity (%) | Notes |
| This compound | Quinine | High | Shares the same stereochemistry and differs only by a hydroxyl vs. a methoxy (B1213986) group. |
| Quinidine | Quinine | Low to Moderate | Diastereomer with different spatial arrangement. |
| Cinchonidine | Quinine | Moderate to High | Shares the same stereochemistry and lacks the C6' substituent. |
| Cinchonine | Quinine | Low | Diastereomer and lacks the C6' substituent. |
This table is based on structural similarity and inferences from existing literature. Actual cross-reactivity must be determined experimentally for each specific assay.
Experimental Protocols
The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound with an antibody raised against a related cinchona alkaloid (e.g., quinine).
Competitive ELISA Protocol
1. Reagents and Materials:
-
Microtiter plate (96-well)
-
Coating antigen (e.g., Quinine-BSA conjugate)
-
Primary antibody (e.g., anti-Quinine monoclonal or polyclonal antibody)
-
This compound, Quinine, and other cinchona alkaloids (for standards and cross-reactivity testing)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
2. Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (e.g., quinine) and the test compounds (e.g., this compound, quinidine, cinchonine) in assay buffer.
-
Add a fixed concentration of the primary antibody to each well.
-
Immediately add the standard or test compound dilutions to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the log of the standard concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Signaling Pathway Interference
Cinchona alkaloids have been shown to interact with various signaling pathways. For instance, cinchonine, which is structurally similar to this compound, has been found to interfere with the interaction between TRAF6 (TNF receptor-associated factor 6) and Ubc13 (Ubiquitin-conjugating enzyme E2 13). This interaction is a key step in the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
The proposed mechanism involves the binding of the cinchona alkaloid to TRAF6, thereby preventing its ubiquitination and subsequent activation of downstream kinases.
Caption: Cinchona alkaloid interference with the TRAF6-Ubc13 signaling pathway.
Conclusion
While direct quantitative data on the cross-reactivity of this compound in biological assays is not extensively available, its structural similarity to other cinchona alkaloids, particularly quinine, suggests a high potential for cross-reactivity in non-specific assays. Researchers developing or utilizing assays for cinchona alkaloids should experimentally determine the cross-reactivity of this compound and other relevant metabolites to ensure the accuracy and specificity of their results. The provided experimental protocol for a competitive ELISA offers a framework for such validation. Furthermore, the potential for cinchona alkaloids to interfere with signaling pathways, such as the NF-κB pathway via TRAF6 inhibition, highlights the need for careful consideration of their off-target effects in biological studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Cupreine: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like cupreine. Adherence to established safety protocols is paramount to ensure a safe laboratory environment and to prevent potential environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, drawing from safety data sheet recommendations.
Immediate Safety and Handling
Before commencing any disposal procedure, it is critical to be outfitted with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye protection.[1] Handling of this compound should be performed in a well-ventilated area to avoid dust formation.[1] In case of accidental contact, wash the skin with plenty of soap and water. If inhaled, move to an area with fresh air.[1]
Core Disposal Protocol
This compound, and the containers that have held it, must be treated as hazardous waste.[1] Under no circumstances should it be disposed of with domestic waste or emptied into drains.[1] The primary directive is to adhere to local and national regulations for hazardous material disposal.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as hazardous.
-
Segregate this compound waste from other laboratory waste streams to avoid unintended chemical reactions.
-
-
Container Management:
-
Spill Management:
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted in a safe manner, strictly following local and national regulations.[1]
-
Engage a licensed hazardous waste disposal company to handle the final disposal, which will likely involve incineration or another approved method.
-
Quantitative Data Summary
The Safety Data Sheet (SDS) for this compound provides the following ecotoxicity data, underscoring the importance of preventing its release into the environment.
| Organism | Test | Result | Exposure Time |
| Ictalurus punctatus (Channel catfish) | LC50 | 26.1 mg/l | 96 hours |
| Daphnia magna | EC50 | 34.4 mg/l | 24 hours |
| Daphnia pulex | EC50 | 25.4 mg/l | 24 hours |
| Daphnia magna | EC50 | 68.09 mg/l | 48 hours |
| Dunaliella salina (Algae) | ErC50 | 11.13 mg/l | 72 hours |
| (Data based on Quinine and Cinchonidine as analogues)[1] |
The substance is noted as being readily biodegradable.[1]
Waste Classification
According to the European List of Waste (LoW), this compound waste may fall under the following codes, though the specific code can vary by producer and location[1]:
-
07 00 00: Wastes from Organic Chemical Processes
-
07 01 00: Wastes from the manufacture, formulation, supply and use (MFSU) of basic organic chemicals
It is the responsibility of the waste producer to determine the appropriate waste code.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Cupreine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is a cornerstone of productive and responsible research. This guide provides essential, immediate safety and logistical information for the handling of Cupreine, a Cinchona organocatalyst. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Safety Data
This compound presents several hazards that necessitate careful handling. It is harmful if swallowed and may cause an allergic skin reaction.[1][2] The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 524-63-0 | [3][4] |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [2] |
| Molecular Weight | 310.395 g/mol | [2][4] |
| Melting Point | 177-182 °C | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [1][2] |
| Signal Word | Warning | [1] |
| Appearance | Beige to pale yellow, light yellow powder | [3] |
| Solubility | Soluble in methanol. Sparingly soluble in water, diethyl ether, chloroform, and petrol ether.[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following PPE should be worn at all times in the laboratory.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical goggles or safety glasses (EN 166).[1] | Protects against splashes and airborne particles. |
| Hand Protection | Wear suitable gloves (EN 374), such as Latex, Nitrile rubber, or Butyl rubber.[1] | Prevents skin contact and potential allergic reactions. |
| Body Protection | Wear suitable protective clothing (EN 344).[1] A standard laboratory coat is recommended. | Protects clothing and skin from contamination. |
| Respiratory Protection | In case of insufficient ventilation, wear suitable respiratory equipment.[1] | Recommended when working with powders or creating aerosols to prevent inhalation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling and Storage:
-
Provide local exhaust or general room ventilation to minimize dust formation.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in the original container in a dry and cool place, protected from direct sunlight and moisture.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and other exposed areas with mild soap and water before breaks and at the end of the workday.[1]
Spill Cleanup Procedure:
-
For Non-Emergency Personnel: Only qualified personnel equipped with suitable protective equipment should intervene.[1]
-
Containment: Take up the material mechanically (sweeping, shoveling) and collect it in a suitable container for disposal, minimizing dust generation.[1]
-
Environmental Precautions: Prevent entry into sewers and public waters.[1]
Disposal Plan:
-
This material and its container must be disposed of as hazardous waste.[1]
-
Do not dispose of with domestic waste.[1]
-
Empty the packaging completely before disposal.[1]
-
The assignment of a waste code number should be done in accordance with local regulations and by the waste producer.[1]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek medical attention if you feel unwell.[1]
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] |
| Skin Contact | Take off immediately all contaminated clothing and wash it before reuse.[1] Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Ingestion | Rinse mouth.[1] Drink plenty of water as a precaution. Call a POISON CENTER or doctor if you feel unwell.[1] |
Firefighting Measures:
-
Suitable Extinguishing Media: Water spray, foam, carbon dioxide, and dry extinguishing powder.[1]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]
-
Hazardous Decomposition Products: In case of fire, carbon oxides (CO, CO2) and nitrogen oxides may be released.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
